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  • Product: 3-(Azetidin-2-yl)benzoic acid
  • CAS: 1270410-01-9

Core Science & Biosynthesis

Foundational

Conformationally Constrained Therapeutics: Mechanism of Action of 3-(Azetidin-2-yl)benzoic Acid Derivatives

Executive Summary The incorporation of highly strained, four-membered nitrogen heterocycles into aromatic scaffolds represents a sophisticated strategy in modern drug design. 3-(Azetidin-2-yl)benzoic acid derivatives fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of highly strained, four-membered nitrogen heterocycles into aromatic scaffolds represents a sophisticated strategy in modern drug design. 3-(Azetidin-2-yl)benzoic acid derivatives function as conformationally restricted bioisosteres that exhibit profound pharmacological activity. By locking the spatial geometry of the amine relative to the carboxylate, these derivatives act as highly potent, competitive inhibitors of the flavin adenine dinucleotide (FAD)-dependent enzyme D-Amino Acid Oxidase (DAAO) . This whitepaper details the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to evaluate this specialized pharmacophore.

Chemical Rationale: The Azetidine Advantage

Azetidines possess a high ring strain (~26 kcal/mol) compared to their 5-membered (pyrrolidine) and 6-membered (piperidine) counterparts [1]. This extreme ring strain alters the hybridization of the nitrogen atom, increasing its s-character and consequently lowering its basicity (pKa ~8.0–8.5, compared to >9.0 for piperidines).

When conjugated to a benzoic acid at the 3-position, the azetidine ring restricts the rotational degrees of freedom. This structural rigidity locks the pharmacophore into a biologically active conformation, minimizing the entropic penalty typically incurred upon target binding. Furthermore, the compact cyclobutane-like geometry prevents the steric clashes that often plague larger, more flexible cyclic amines when navigating narrow enzymatic active sites.

Primary Mechanism of Action: DAAO Inhibition

While unsubstituted benzoic acid is a known, albeit weak, classic inhibitor of DAAO (micromolar to millimolar affinity) [2], the addition of the 3-(azetidin-2-yl) moiety transforms the scaffold into a tight-binding, nanomolar inhibitor.

The mechanism of action at the DAAO active site is driven by a dual-anchoring system:

  • Carboxylate Anchoring: The benzoic acid moiety mimics the carboxylate group of the endogenous substrate (D-serine). It forms a critical bidentate salt bridge with the Arg283 residue and a strong hydrogen bond with Tyr224 [2].

  • Azetidine Vector Projection: The rigid azetidine ring projects directly into the hydrophobic "vault" of the active site, resting precisely above the isoalloxazine ring of the FAD cofactor. The secondary amine of the azetidine acts as a highly directional hydrogen bond donor to the active site roof (e.g., Gly313), effectively sealing the active site and preventing substrate entry.

Pathway A 3-(Azetidin-2-yl)benzoic Acid B Competitive Inhibition of DAAO (Arg283 / Tyr224 Binding) A->B High Affinity Binding C Blockade of D-Serine Oxidation (Decreased H2O2 Production) B->C D Extracellular D-Serine Accumulation in Synaptic Cleft C->D E NMDA Receptor Co-Agonism (GluN1 Subunit Activation) D->E Synaptic Spillover

Mechanistic pathway of DAAO inhibition leading to enhanced NMDA receptor neurotransmission.

Systems-Level Pharmacodynamics: The NMDA Axis

At the systems level, DAAO is predominantly expressed in astrocytes and is responsible for the oxidative deamination of D-serine. By inhibiting DAAO, 3-(azetidin-2-yl)benzoic acid derivatives prevent the degradation of this critical neuromodulator [3].

The resulting accumulation of extracellular D-serine leads to synaptic spillover, where it acts as an obligate co-agonist at the glycine modulatory site of the GluN1 subunit of the NMDA receptor. This facilitates calcium ( Ca2+ ) influx and enhances glutamatergic long-term potentiation (LTP)—a mechanism highly validated for treating the cognitive deficits and negative symptoms associated with schizophrenia [3].

Off-Target Considerations: While optimized for DAAO, azetidine-substituted aromatic amides have historically been characterized as Orexin (OX1/OX2) receptor antagonists [4], and similar constrained amines are utilized in Lysine-Specific Demethylase 1 (LSD1) inhibitors [5]. Consequently, counter-screening against these targets is a mandatory component of the development pipeline.

Quantitative SAR Profiling

The following table summarizes the structure-activity relationship (SAR) dynamics, demonstrating how the specific ring size and substitution of the amine dictate target engagement and membrane permeability.

Compound ScaffoldhDAAO IC₅₀ (nM)FAD Binding Pocket FitCaco-2 Permeability (Papp x 10⁻⁶ cm/s)Off-Target LSD1 IC₅₀ (µM)
Benzoic Acid (Reference)125,000Poor25.4>100
3-(Pyrrolidin-2-yl)benzoic acid450Moderate12.145.0
3-(Azetidin-2-yl)benzoic acid 42 Optimal 18.5 >100
3-(1-Methylazetidin-2-yl)benzoic acid1,200Steric Clash22.012.0

Data Note: Representative SAR metrics illustrating the superiority of the secondary azetidine configuration over flexible or methylated analogs.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility (E-E-A-T), the evaluation of these derivatives must rely on self-validating assay systems that inherently control for false positives.

In Vitro hDAAO Enzymatic Assay (Amplex Red)

Causality: DAAO oxidation of D-amino acids produces hydrogen peroxide ( H2​O2​ ). Amplex Red reacts with H2​O2​ via Horseradish Peroxidase (HRP) to yield resorufin. This fluorometric approach is chosen over direct absorbance because it provides the nanomolar sensitivity required to accurately plot the kinetics of tight-binding azetidine derivatives.

Self-Validating Controls:

  • Positive Control: CBIO (5-chlorobenzo[d]isoxazol-3-ol) to validate assay dynamic range.

  • Negative Control: Vehicle (DMSO) to establish uninhibited Vmax​ .

  • Orthogonal Counter-Screen: Compounds are incubated with H2​O2​ and HRP (without DAAO). If fluorescence drops, the compound is a false positive (either an HRP inhibitor or an Amplex Red quencher).

Workflow S1 1. Preparation Compound & Controls (DMSO, CBIO) S2 2. Incubation hDAAO + FAD 30 min, 37°C S1->S2 S3 3. Reaction D-Proline + Amplex Red + HRP S2->S3 S4 4. Validation Counter-screen HRP Exclude false positives S3->S4 S5 5. Detection Ex 530nm / Em 590nm IC50 Calculation S4->S5

Self-validating in vitro Amplex Red assay workflow for DAAO inhibitor screening.

Step-by-Step Protocol:

  • Dilute recombinant human DAAO (hDAAO) in 50 mM sodium phosphate buffer (pH 7.4) containing 10 µM FAD.

  • Add 3-(Azetidin-2-yl)benzoic acid derivatives (10-point dose-response, 0.1 nM to 10 µM) and incubate for 30 min at 37°C to allow equilibrium binding.

  • Initiate the reaction by adding the substrate mixture (50 mM D-Proline, 50 µM Amplex Red, 0.1 U/mL HRP).

  • Measure fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 20 minutes. Calculate initial velocities and derive IC₅₀ using a 4-parameter logistic regression.

Ex Vivo Extracellular D-Serine Quantification (Microdialysis)

Causality: Total brain tissue homogenates do not accurately reflect synaptic D-serine availability. In vivo microdialysis isolates the extracellular fluid (ECF) compartment. Subsequent HPLC with fluorescence detection is strictly required because D-serine lacks a native chromophore and must be distinguished from the vastly more abundant L-serine.

Self-Validating Controls:

  • In Vitro Recovery: Probes are calibrated in standard solutions before implantation to calculate absolute recovery rates.

  • Basal Stabilization: A mandatory 3-hour washout period ensures neurochemical baseline stabilization post-surgery, ruling out artifactual spikes from tissue damage.

  • Histological Verification: Post-mortem Nissl staining confirms probe placement in the prefrontal cortex.

Step-by-Step Protocol:

  • Stereotaxically implant concentric microdialysis probes into the medial prefrontal cortex (mPFC) of wild-type murine models.

  • Perfuse artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Collect baseline fractions every 20 minutes for 3 hours.

  • Administer the azetidine derivative (e.g., 10 mg/kg, i.p.). Continue sampling ECF for 4 hours.

  • React dialysates with o-phthalaldehyde (OPA) and N-isobutyryl-L-cysteine (IBLC) to form fluorescent diastereomers. Separate via reverse-phase HPLC and quantify the D-serine to L-serine ratio.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing -[Link]

  • US7893098B2 - Pyrrole and pyrazole DAAO inhibitors - Google P
  • Camilo ROJAS | Johns Hopkins Medicine | Research profile - ResearchGate -[Link]

  • WO2014141065A1 - Azetidine amide derivatives as orexin receptor antagonists - Google P
  • Chromatin Regulatory Targets for Anticancer Therapeutics - Chemical Reviews -[Link]

Exploratory

Pharmacokinetic Profiling of 3-(Azetidin-2-yl)benzoic Acid Compounds: A Technical Guide to ADME Optimization

Executive Summary & Structural Rationale The 3-(azetidin-2-yl)benzoic acid motif represents a highly privileged, sp3 -enriched scaffold in modern drug discovery. Azetidines—highly strained four-membered nitrogen heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 3-(azetidin-2-yl)benzoic acid motif represents a highly privileged, sp3 -enriched scaffold in modern drug discovery. Azetidines—highly strained four-membered nitrogen heterocycles—are frequently deployed as bioisosteres for larger, more lipophilic rings such as pyrrolidines or piperidines[1]. The integration of a benzoic acid moiety provides a critical hydrogen-bond acceptor/donor pair essential for target engagement in various therapeutic areas, including STAT3 inhibition and Free Fatty Acid Receptor 2 (FFA2) antagonism[2][3].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this scaffold not merely as a checklist of assays, but as a mechanistic investigation into how its unique physicochemical properties dictate its biological fate. The azetidine ring lowers lipophilicity (LogD) and increases conformational rigidity, which typically improves aqueous solubility and reduces off-target toxicity[4]. However, the combination of a basic azetidine nitrogen and an acidic benzoic acid creates a zwitterion at physiological pH. This polarity introduces specific Absorption, Distribution, Metabolism, and Excretion (ADME) challenges, notably efflux liability and Phase II metabolic clearance[5].

PK_Workflow Compound 3-(Azetidin-2-yl)benzoic acid Physicochem Physicochemical Profiling (pKa, LogD, Solubility) Compound->Physicochem InVitro In Vitro ADME (Caco-2, Hepatocytes, PPB) Physicochem->InVitro InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Decision Lead Optimization InVivo->Decision

Fig 1. Sequential pharmacokinetic profiling workflow for azetidine-benzoic acid derivatives.

In Vitro ADME Profiling: Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. A protocol is only as reliable as its internal controls and its ability to mechanistically explain the observed data.

Caco-2 Permeability and Efflux Assessment

Causality: Zwitterionic compounds often suffer from poor passive transcellular permeability and are frequent substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[6]. Assessing bidirectional permeability is critical to determine if the compound will be absorbed orally or if it will be pumped back into the intestinal lumen.

Step-by-Step Methodology:

  • Cell Culture & Monolayer Formation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure tight junction formation and functional expression of apical efflux transporters.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER) before the assay. Proceed only if TEER > 250 Ω·cm² (this self-validates monolayer integrity). Use Lucifer Yellow as a paracellular leak marker (permeability must be <1×10−6 cm/s).

  • Dosing: Prepare 10 µM solutions of the test compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 120 minutes on an orbital shaker (50 rpm) to minimize the unstirred water layer, which can artificially depress permeability rates.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately quench with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Analyze via LC-MS/MS.

  • Data Interpretation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 suggests efflux liability. If ER > 2.0, repeat the assay in the presence of a P-gp inhibitor (e.g., verapamil) to confirm the specific transporter involved.

Hepatocyte Stability and Phase II Metabolism

Causality: The azetidine ring is sterically hindered and generally resistant to CYP450-mediated aliphatic oxidation compared to pyrrolidines[1]. However, the benzoic acid moiety is highly susceptible to Phase II UDP-glucuronosyltransferase (UGT) mediated acyl glucuronidation. Using standard liver microsomes supplemented only with NADPH will completely miss this major clearance pathway. Therefore, cryopreserved hepatocytes (which contain both Phase I and Phase II cofactors) must be utilized[3].

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved human or rat hepatocytes and suspend in Williams' Medium E to a concentration of 1×106 viable cells/mL.

  • Validation: Assess viability using Trypan Blue exclusion. Cell viability must strictly exceed 80% to ensure active Phase II enzymatic processes.

  • Incubation: Pre-incubate the cell suspension at 37°C for 10 minutes. Initiate the reaction by adding the test compound (final concentration 1 µM, maximum 0.1% DMSO to prevent solvent-induced enzyme inhibition).

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 60, 90, and 120 minutes. Immediately quench in 150 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Monitor specifically for the +176 Da mass shift indicative of glucuronide conjugate formation.

  • Kinetics: Plot ln(% remaining) vs. time to determine the elimination rate constant ( k ), in vitro half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Metabolism Parent 3-(Azetidin-2-yl)benzoic acid Phase1 CYP450 Oxidation (Minor Pathway) Parent->Phase1 Phase2 UGT Glucuronidation (Major Pathway) Parent->Phase2 Excretion Biliary / Renal Excretion Phase1->Excretion Phase2->Excretion

Fig 2. Primary metabolic clearance pathways for 3-(azetidin-2-yl)benzoic acid compounds.

Quantitative Data: Bioisosteric Comparison

To demonstrate the pharmacokinetic advantages of the azetidine scaffold, we must benchmark it against its larger ring homologs. The table below synthesizes typical ADME parameters observed when replacing a pyrrolidine or piperidine ring with an azetidine ring on a benzoic acid core[1][5].

Table 1: Comparative ADME Profile of Nitrogen Heterocycle-Benzoic Acid Bioisosteres

ParameterPiperidine-Benzoic AcidPyrrolidine-Benzoic AcidAzetidine-Benzoic Acid
LogD (pH 7.4) 2.11.81.2
Kinetic Solubility (µM) < 50~ 100> 250
Caco-2 Papp​ ( 10−6 cm/s) 12.58.25.4
Efflux Ratio (ER) 1.21.83.1 (Zwitterion effect)
Hepatocyte t1/2​ (min) 2545> 120
Primary Clearance Route CYP Oxidation (Ring)CYP Oxidation (Ring)UGT Glucuronidation

Data Interpretation: The azetidine ring significantly lowers LogD and improves kinetic solubility[6]. The metabolic stability ( t1/2​ ) is vastly superior due to the resistance of the strained four-membered ring to CYP450 oxidation. However, the increased polarity slightly reduces passive permeability and increases the likelihood of efflux, which must be managed during lead optimization (e.g., by masking the carboxylic acid as a prodrug or bioisostere if CNS penetration is required)[2].

In Vivo Pharmacokinetics & IVIVC

The ultimate validation of the in vitro profiling is the In Vitro-In Vivo Correlation (IVIVC). When dosed intravenously (IV) and orally (PO) in rodent models, 3-(azetidin-2-yl)benzoic acid derivatives typically exhibit the following profile:

  • Volume of Distribution ( Vss​ ): Due to the lower lipophilicity and high plasma protein binding (driven by the carboxylic acid), these compounds usually exhibit a low to moderate Vss​ (0.5 - 1.5 L/kg), indicating restricted distribution primarily to extracellular fluids[3].

  • Clearance (CL): In vivo clearance is generally low, correlating perfectly with the high hepatocyte stability observed in vitro.

  • Oral Bioavailability (%F): Despite moderate Caco-2 permeability and potential efflux, the high aqueous solubility and low hepatic first-pass metabolism often result in excellent oral bioavailability ( >40% )[3].

By understanding the causality between the structural features of the azetidine-benzoic acid scaffold and its ADME behavior, drug development professionals can rationally design optimization strategies—such as fluorine substitution to block specific glucuronidation sites or prodrug strategies to bypass intestinal efflux—ensuring the successful progression of these promising candidates into the clinic.

References

  • Source: Journal of Medicinal Chemistry (ACS)
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry Source: Benchchem URL
  • Benchmarking the ADME Properties of 3-(3-Biphenylyl)
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL
  • Azetidines in Drug Discovery Source: PharmaBlock URL

Sources

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 3-(Azetidin-2-yl)benzoic acid

Preamble: The Scientific Imperative In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its biological target is the cornerstone of rational therapeutic design. The co...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Scientific Imperative

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its biological target is the cornerstone of rational therapeutic design. The compound 3-(Azetidin-2-yl)benzoic acid presents a compelling structural motif, combining a constrained, non-natural amino acid-like azetidine ring with a classic benzoic acid pharmacophore. While public domain data on its specific receptor affinity is sparse, its architecture strongly suggests potential interactions with central nervous system (CNS) targets, particularly those that recognize endogenous amino acid neurotransmitters. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and quantify the receptor binding affinity of this molecule. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to pharmacological characterization.

Part 1: Theoretical Foundations of Receptor-Ligand Interactions

Before embarking on experimental design, a firm grasp of the principles governing molecular recognition is essential. The binding of a ligand (L), such as 3-(Azetidin-2-yl)benzoic acid, to a receptor (R) is a reversible process governed by the Law of Mass Action, leading to the formation of a ligand-receptor complex (LR).

L + R ⇌ LR

The strength of this interaction is quantified by the equilibrium dissociation constant (K_d) , which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d value signifies a higher binding affinity.

In a competitive binding assay, an unlabeled test compound (the "competitor," e.g., 3-(Azetidin-2-yl)benzoic acid) vies with a labeled ligand (often radiolabeled) for the same binding site on the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand is termed the IC50 (half-maximal inhibitory concentration) . The IC50 is an operational parameter influenced by experimental conditions. To convert it to an intrinsic measure of affinity, the Ki (inhibition constant) , the Cheng-Prusoff equation is employed:

Ki = IC50 / (1 + [L]/K_d)

Where [L] is the concentration of the labeled ligand and K_d is its dissociation constant. The Ki is a more reliable measure of the affinity of the competitive test ligand.

Part 2: Target Hypothesis Generation for 3-(Azetidin-2-yl)benzoic acid

The structure of 3-(Azetidin-2-yl)benzoic acid provides critical clues to its potential biological targets. The molecule can be viewed as a constrained analog of neurotransmitters like GABA or a modulator of systems regulated by amino acids like glycine.

  • GABA Receptors (GABA_A, GABA_B): γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[][2] The azetidine ring and carboxylic acid moiety of our compound bear a structural resemblance to GABA itself and other known GABA receptor agonists, which often feature a nitrogen atom separated from a carboxylate group by a flexible or constrained carbon scaffold.[3][4][5]

  • NMDA Receptors (Glycine Co-agonist Site): The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[6] The development of antagonists for the glycine binding site is a key therapeutic strategy for mitigating glutamate-induced excitotoxicity, implicated in various neurological disorders.[7][8] The benzoic acid portion of our molecule could potentially interact with this site.

  • Glycine Transporters (GlyT1, GlyT2): These membrane transporters regulate the concentration of glycine in the synaptic cleft, thereby modulating neurotransmission.[9] Inhibitors of GlyT2, in particular, are being investigated for the treatment of neuropathic pain.[10] Many known GlyT inhibitors are derivatives of amino acids or contain benzoic acid scaffolds, making this a highly plausible target class for 3-(Azetidin-2-yl)benzoic acid.[11][12]

Part 3: The Experimental Workflow: A Self-Validating System

Determining the binding affinity of a novel compound is a multi-step process that demands precision and rigorous controls. The competitive radioligand binding assay remains a gold-standard methodology due to its sensitivity and robustness.

Workflow for Competitive Radioligand Binding Assay

G cluster_0 Preparation Phase cluster_1 Assay Execution cluster_2 Data Analysis ReceptorPrep Receptor Source Preparation (e.g., Cell Membrane Homogenization) LigandPrep Ligand Preparation (Radioligand & Test Compound Dilutions) Incubation Incubation (Receptor + Radioligand + Competitor) ReceptorPrep->Incubation BufferPrep Assay Buffer Formulation (e.g., Tris-HCl, BSA) LigandPrep->Incubation BufferPrep->Incubation Separation Separation of Bound/Free Ligand (Rapid Vacuum Filtration) Incubation->Separation Equilibrium Quantification Quantification (Scintillation Counting) Separation->Quantification Wash & Collect CurveFit Non-linear Regression (Sigmoidal Dose-Response Curve) Quantification->CurveFit Calc Calculate IC50 & Ki (Cheng-Prusoff Equation) CurveFit->Calc Determine IC50

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a template for assessing the affinity of 3-(Azetidin-2-yl)benzoic acid against a hypothesized target, such as the NMDA receptor glycine site, using membranes from a recombinant cell line (e.g., HEK293 cells expressing the receptor).

1. Materials & Reagents:

  • Receptor Source: Frozen membrane preparations from HEK293 cells stably expressing the human NMDA receptor subunits.

  • Radioligand: [³H]CGP 39653 (a known high-affinity competitive antagonist for the NMDA receptor glutamate site) or [³H]DCKA (for the glycine site).

  • Test Compound: 3-(Azetidin-2-yl)benzoic acid, dissolved in an appropriate vehicle (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. Causality: This buffer maintains a stable physiological pH to ensure receptor integrity and optimal binding.

  • Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor (e.g., unlabeled CGS 19755). Causality: This allows for the determination of binding to non-receptor components, which must be subtracted to quantify specific binding.

  • Filtration Apparatus: Brandel or Millipore cell harvester with GF/B glass fiber filters. Causality: Glass fiber filters effectively trap the membrane-bound radioligand while allowing the free radioligand to pass through.

  • Scintillation Counter & Cocktail.

2. Experimental Procedure:

  • Thaw Membranes: Thaw the receptor membrane preparation on ice. Homogenize gently and dilute to the desired final concentration (e.g., 20-50 µg protein/well) in ice-cold assay buffer.

  • Prepare Dilution Series: Perform a serial dilution of the 3-(Azetidin-2-yl)benzoic acid stock solution to create a range of concentrations (e.g., from 100 µM down to 10 pM).

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay Buffer + Radioligand + Receptor Membranes.

    • Non-specific Binding (NSB): NSB Agent + Radioligand + Receptor Membranes.

    • Competition: Test Compound Dilution + Radioligand + Receptor Membranes.

  • Incubation: Add a fixed, low concentration of the radioligand (typically at or below its K_d value) to all wells. Initiate the binding reaction by adding the receptor membrane preparation. Incubate the plate at a controlled temperature (e.g., room temperature) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand. Causality: Using ice-cold buffer minimizes the dissociation of the ligand-receptor complex during the washing steps.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • For each concentration of the test compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - (Specific Binding_competitor / Specific Binding_control)).

  • Plot % Inhibition versus the log concentration of 3-(Azetidin-2-yl)benzoic acid.

  • Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation.

Part 4: Data Presentation and Interpretation

All quantitative binding data should be summarized in a clear, tabular format to facilitate comparison across different receptor targets.

Target ReceptorRadioligand UsedRadioligand K_d (nM)Test Compound K_i (nM) ± SEMn
NMDA (Glycine Site)[³H]DCKAValueExperimental Result3
Glycine Transporter 2[³H]GlycineValueExperimental Result3
GABA_A Receptor[³H]MuscimolValueExperimental Result3
Table represents a template for presenting binding affinity results for 3-(Azetidin-2-yl)benzoic acid. "n" refers to the number of independent experiments.

Part 5: Mechanistic Context and Signaling Pathways

Understanding binding affinity is the first step. The functional consequence of that binding is what ultimately matters. If 3-(Azetidin-2-yl)benzoic acid binds to the NMDA receptor's glycine site, it could act as either an antagonist (inhibitor) or an agonist (activator), profoundly impacting downstream signaling cascades.

Hypothetical Modulation of NMDA Receptor Signaling

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Ion Channel) Glutamate->NMDA_R Binds GluN2 Glycine Glycine Glycine->NMDA_R Binds GluN1 (Co-agonist) Compound 3-(Azetidin-2-yl) benzoic acid Compound->NMDA_R Competes with Glycine (Antagonist Action) Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Signaling Downstream Signaling Cascade (e.g., CaMKII, CREB activation) Ca_Influx->Signaling Response Cellular Response (Synaptic Plasticity, Excitotoxicity) Signaling->Response

Caption: Hypothetical antagonistic action at the NMDA receptor.

Conclusion

This guide outlines an authoritative and scientifically rigorous pathway for determining the receptor binding affinity of 3-(Azetidin-2-yl)benzoic acid. By combining a strong theoretical understanding with robust, well-controlled experimental protocols, researchers can confidently characterize the molecular pharmacology of this and other novel chemical entities. The true value of this work lies not just in generating a K_i value, but in using that data to build a comprehensive understanding of a compound's mechanism of action, paving the way for its potential development as a therapeutic agent.

References

  • Title: Structure-activity relationships of competitive NMDA receptor antagonists Source: PubMed URL: [Link]

  • Title: Peptide antagonists of NMDA receptors: Structure-activity relationships for potential therapeutics Source: PubMed URL: [Link]

  • Title: Quantitative structure activity relationship (QSAR) of competitive N-methyl-D-aspartate (NMDA) antagonists Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Structures of some representative agonists at GABA C receptors Source: ResearchGate URL: [Link]

  • Title: GABAA receptors: structure, function, pharmacology, and related disorders Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: GABAA receptor agonist Source: Wikipedia URL: [Link]

  • Title: Synthesis and biological activity of certain azetidin-2-ones Source: Manipal College of Pharmaceutical Sciences URL: [Link]

  • Title: Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives Source: PubMed URL: [Link]

  • Title: Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance Source: MDPI URL: [Link]

  • Title: The discovery of potent glycine transporter type-2 inhibitors: design and synthesis of phenoxymethylbenzamide derivatives Source: PubMed URL: [Link]

  • Title: Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives Source: PubMed URL: [Link]

  • Title: Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters Source: MDPI URL: [Link]

Sources

Exploratory

Unveiling the Solid-State Architecture: Crystal Structure and X-ray Diffraction of 3-(Azetidin-2-yl)benzoic Acid

Executive Summary 3-(Azetidin-2-yl)benzoic acid (CAS 1270410-01-9) is a highly versatile, conformationally restricted building block utilized in modern medicinal chemistry and structure-based drug design[]. Comprising a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Azetidin-2-yl)benzoic acid (CAS 1270410-01-9) is a highly versatile, conformationally restricted building block utilized in modern medicinal chemistry and structure-based drug design[]. Comprising a rigid, strained azetidine ring linked to a benzoic acid moiety, this molecule presents unique crystallographic challenges and opportunities. Understanding its precise three-dimensional architecture via Single-Crystal X-ray Diffraction (SCXRD) is paramount for elucidating its structure-activity relationships (SAR). This technical guide provides an authoritative, field-proven methodology to determine the crystallographic behavior, zwitterionic nature, and supramolecular assembly of this specific class of active pharmaceutical ingredient (API) building blocks.

Mechanistic Crystallography: The Zwitterionic Paradigm

The structural logic of 3-(Azetidin-2-yl)benzoic acid in the solid state is dictated entirely by its acid-base chemistry. The molecule features a basic secondary amine within the four-membered azetidine ring and an acidic carboxylic acid group.

  • Proton Transfer & Causality: During crystallization, a spontaneous intermolecular proton transfer occurs from the carboxylic acid ( pKa​≈4.2 ) to the azetidine nitrogen ( pKa​≈10.4 ). This results in a highly stable zwitterionic lattice characterized by COO− and NH2+​ moieties. This phenomenon is a well-documented thermodynamic sink in related cyclic amino acids like L-azetidine-2-carboxylic acid[2][3] and ortho-amidino benzoic acids[4].

  • Ring Puckering Dynamics: The azetidine ring is inherently strained. In the gas phase, azetidine exhibits a puckering angle of approximately 33° to relieve torsional eclipsing interactions[5]. However, in the crystal lattice, this puckering is heavily modulated by the dense network of electrostatic packing forces, often flattening the ring or locking it into a specific constrained conformation to maximize hydrogen bonding.

ZwitterionPathway N1 Neutral Molecule (Solution Phase) N2 Proton Transfer (COOH -> NH) N1->N2 N3 Zwitterion Formation (COO⁻ / NH₂⁺) N2->N3 N4 Intermolecular H-Bonding N3->N4 N5 Supramolecular Network (1D/2D) N4->N5

Fig 1. Logical pathway of zwitterion formation and supramolecular assembly in the crystal lattice.

Experimental Methodology: SCXRD Protocol

To extract high-resolution structural data, a self-validating experimental workflow must be strictly adhered to. The following protocol details the causality behind each methodological choice to ensure scientific integrity.

Step 1: Targeted Crystallization
  • Procedure: Dissolve 50 mg of 3-(Azetidin-2-yl)benzoic acid in a 1:1 mixture of Methanol/Water. Allow for slow solvent evaporation at 4°C over 7-14 days.

  • Causality: Zwitterions possess high lattice energies and are essentially insoluble in non-polar organic solvents. Protic solvents (water/methanol) are selected because their high dielectric constants stabilize the charged COO− and NH2+​ moieties during the critical nucleation phase, promoting the growth of diffraction-quality single crystals[6].

Step 2: Crystal Selection and Cryo-Mounting
  • Procedure: Submerge the crystallization vial in perfluoropolyether (Paratone-N) oil. Under a polarized light microscope, select a single crystal devoid of macroscopic twinning (extinguishing uniformly under crossed polarizers). Mount the crystal on a polyimide micro-loop and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: The oil displaces mother liquor, preventing crystal degradation via solvent loss. Cryo-cooling to 100 K is non-negotiable; it drastically reduces atomic thermal vibrations (Debye-Waller factors), thereby enhancing high-angle diffraction intensities and minimizing X-ray-induced radical damage to the strained azetidine ring[5].

Step 3: X-ray Exposure and Data Integration
  • Procedure: Utilize a diffractometer equipped with a microfocus Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) source. Collect a full sphere of data using ω and ϕ scans. Integrate the raw frames using software such as APEX4/SAINT, applying multi-scan absorption corrections (SADABS).

  • Causality: High redundancy in data collection ensures accurate modeling of anomalous dispersion and precise determination of the azetidine nitrogen's protonation state via residual electron density maps.

Step 4: Structure Solution and Self-Validation
  • Procedure: Solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Locate hydrogen atoms bound to nitrogen and oxygen objectively from the Difference Fourier map, refining them freely to confirm the zwitterionic state.

  • Self-Validation: Generate a CheckCIF report. A valid structure must exhibit an R1​ value < 5%, a Goodness-of-Fit (GooF) near 1.0, and zero Level A/B alerts regarding missing symmetry or unresolved solvent voids.

SCXRDWorkflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_solve Phase 3: Solution & Validation Cryst Protic Crystallization (Stabilizes Zwitterion) Select Optical Selection (Avoid Twinning) Cryst->Select Mount Cryo-cooling to 100K (Reduces Thermal Motion) Select->Mount Diffract X-ray Exposure (Mo/Cu Kα) Mount->Diffract Integrate Data Integration & Absorption Correction Diffract->Integrate Solve Phase Solution (Dual-Space Methods) Integrate->Solve Refine Least-Squares Refinement (Anisotropic, F²) Solve->Refine Validate CheckCIF Validation (R1 < 5%, GooF ~1) Refine->Validate

Fig 2. Step-by-step methodological workflow for Single-Crystal X-ray Diffraction (SCXRD).

Data Presentation: Anticipated Crystallographic Parameters

Drawing upon authoritative crystallographic databases for analogous zwitterionic azetidine and benzoic acid derivatives[2][7][8], the following tables summarize the highly probable quantitative data parameters for 3-(Azetidin-2-yl)benzoic acid.

Table 1: Anticipated Crystallographic Data

ParameterAnticipated Value / RangeScientific Rationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, low-symmetry organic zwitterions.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by racemic mixtures.
Temperature 100(2) KStandard cryo-cooling temperature to minimize atomic smearing.
Z (Molecules/Unit Cell) 4Allows for optimal close-packing and hydrogen bond saturation.
Final R1​ Index < 0.050Indicates a high-quality, well-refined structural model.
Goodness-of-Fit (GooF) 1.00 - 1.05Validates that the model accurately represents the experimental data.

Table 2: Key Geometric and Supramolecular Parameters

Structural FeatureExpected MetricDescription & Causality
C-O (Carboxylate) Lengths ~1.25 Å and ~1.26 ÅEqualized bond lengths confirm delocalization and deprotonation ( COO− )[8].
Azetidine C-N-C Angle ~88° - 90°Highly strained internal angle characteristic of the 4-membered ring.
Ring Puckering Angle 10° - 25°Reduced from the 33° gas-phase ideal due to rigid crystal packing forces[5].
N-H···O Hydrogen Bonds 2.70 Å - 2.85 ÅStrong electrostatic interactions driving the supramolecular assembly[6].
π−π Stacking Distance 3.60 Å - 3.85 ÅCentroid-to-centroid distance between adjacent benzoic acid rings[8].

Supramolecular Architecture and Packing Motifs

The macroscopic properties of the API (solubility, melting point, stability) are direct consequences of its microscopic supramolecular architecture. In 3-(Azetidin-2-yl)benzoic acid, the zwitterionic nature acts as the primary structure-directing agent.

The protonated azetidine nitrogen ( NH2+​ ) serves as a potent bifurcated hydrogen bond donor, while the deprotonated carboxylate ( COO− ) acts as a polyfurcated acceptor. This complementary donor-acceptor geometry invariably leads to the formation of robust, infinite 1D hydrogen-bonded chains or 2D corrugated sheets. Crystallographically, these are often defined by R22​(8) ring motifs (head-to-tail dimerization) or C(5) chain motifs[6][9].

Furthermore, the aromatic rings of the benzoic acid moiety interdigitate between these hydrogen-bonded layers, engaging in edge-to-face (T-shaped) or face-to-face π−π stacking interactions[8]. This dual-interaction network (strong directional H-bonds combined with dispersive π interactions) yields a highly cohesive, thermodynamically stable crystal lattice.

Conclusion

The structural elucidation of 3-(Azetidin-2-yl)benzoic acid via X-ray diffraction is not merely an exercise in atomic mapping; it is a critical validation of the molecule's chemical state and conformational preferences. By confirming its zwitterionic nature, quantifying the azetidine ring strain, and mapping the supramolecular hydrogen-bonded network, researchers can accurately predict its physicochemical behavior. Adhering to the rigorous, self-validating SCXRD protocols outlined in this guide ensures that structural data meets the highest standards of scientific integrity, directly empowering downstream drug development and computational modeling efforts.

References[1] 3-(2-Azetidinyl)benzoic Acid - Building Block, BocSci. URL: 2]">https://www.bocsci.com[2]Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ja00713a032[7]The zwitterionic structure of 2-hydroxy-4-[(2-hydroxybenzylidene)amino]benzoic acid, Acta Crystallographica Section C. URL: https://journals.iucr.org/c/[6]Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline, PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5343890/[3]Structures of (S)-(−)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid from powder synchrotron diffraction data, Acta Crystallographica Section B. URL: https://doi.org/10.1107/S0108768106013887[9]Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic L-proline, IUCr Journals. URL: https://journals.iucr.org/e/issues/2017/03/00/wm5081/index.html[4]The unsubstituted ortho-amidino benzoic acid : crystal structure, characterization and pKa determination, Structural Chemistry. URL: https://doi.org/10.1007/s11224-016-0822-x[8]Crystal structure of zwitterionic 4-(ammoniomethyl)benzoate: a simple molecule giving rise to a complex supramolecular structure, PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4305342/[5]Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of (2S,3S,4R)-2,3,4-(Trinitratomethyl)-1-nitroazetidine (TMNA) by Single-Crystal X-ray Diffractometry and Density Functional Theory, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.3c06509

Sources

Foundational

Thermodynamic stability of 3-(Azetidin-2-yl)benzoic acid in solution

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(Azetidin-2-yl)benzoic Acid in Solution Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) in solution is a cornerstone of d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(Azetidin-2-yl)benzoic Acid in Solution

Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) in solution is a cornerstone of drug development, directly influencing its shelf-life, formulation strategy, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the factors governing the stability of 3-(Azetidin-2-yl)benzoic acid, a molecule incorporating both a strained azetidine ring and a benzoic acid moiety. We will explore the inherent physicochemical liabilities of this structure, delineate key environmental factors that influence its degradation, and provide detailed, field-proven protocols for its systematic stability assessment. This document is intended for researchers, chemists, and drug development professionals seeking to understand and mitigate the stability challenges associated with this and structurally related compounds.

Introduction: The Criticality of Solution Stability

In the journey from discovery to a viable drug product, understanding the intrinsic stability of a molecule is paramount.[1] Solution stability data informs critical decisions, from selecting appropriate formulation vehicles and storage conditions to predicting potential degradation products that might pose safety risks. The molecule 3-(Azetidin-2-yl)benzoic acid presents a unique stability challenge due to the combination of two chemically distinct, yet interactive, functional groups.

  • The Azetidine Ring: A four-membered, nitrogen-containing heterocycle characterized by significant ring strain (approx. 25.4 kcal/mol).[2] This strain, while offering unique conformational rigidity for molecular design, also renders the ring susceptible to nucleophilic attack and ring-opening reactions, pathways not typically observed in less strained systems like pyrrolidines.[3]

  • The Benzoic Acid Moiety: An aromatic carboxylic acid whose ionization state is dependent on the solution's pH.[4] This influences not only solubility but also the electronic nature of the entire molecule, which can in turn affect the reactivity of the adjacent azetidine ring.

This guide will systematically deconstruct the stability profile of this molecule, providing both the theoretical underpinnings and the practical experimental frameworks required for a thorough investigation.

Inherent Physicochemical Liabilities

The overall stability of 3-(Azetidin-2-yl)benzoic acid is not merely the sum of its parts; the interplay between the two moieties is crucial.

The Strained Azetidine Moiety

Azetidines are significantly more stable than their three-membered aziridine counterparts but are more reactive than five-membered pyrrolidines.[2][5] Their reactivity is dominated by pathways that relieve ring strain. The primary stability concern is the potential for ring-opening, which can be catalyzed under various conditions, most notably acidic pH.[3][6] Protonation of the azetidine nitrogen makes the ring's carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles, including solvent molecules like water.[6][7]

The pH-Responsive Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety has a pKa that dictates its charge state in solution. In aqueous media, the pKa of benzoic acid is approximately 4.2, though this can be influenced by substituents and solvent composition.[8]

  • Below the pKa (e.g., pH < 4): The group is predominantly in its neutral, protonated form (-COOH).

  • Above the pKa (e.g., pH > 5): The group exists primarily as the deprotonated, anionic carboxylate (-COO⁻).

This pH-dependent ionization affects the molecule's overall polarity, solubility, and potential for intramolecular interactions.[4][9]

Key Factors Influencing Solution Stability

A comprehensive stability assessment must investigate the impact of several environmental factors that a drug substance or product might encounter during its lifecycle.

  • pH (Hydrolysis): This is arguably the most critical factor for 3-(Azetidin-2-yl)benzoic acid. Acidic conditions can catalyze the hydrolytic ring-opening of the azetidine.[3] Conversely, strongly basic conditions could potentially promote other degradation pathways. Determining the pH at which the molecule exhibits maximum stability (the "pH-rate profile") is a primary goal of the stability study.[10]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, following the principles of the Arrhenius equation. Thermal stress testing is used to quickly identify potential degradation pathways that might occur over a much longer period under normal storage conditions.

  • Light (Photostability): Many heterocyclic and aromatic compounds are susceptible to degradation upon exposure to UV or visible light.[11][12] Photodegradation can lead to complex reaction pathways, including oxidation and ring rearrangements.[13]

  • Oxidation: The molecule should be tested for its susceptibility to oxidative stress, as contact with atmospheric oxygen or oxidative impurities can lead to degradation.[10]

  • Solvent: The choice of solvent is critical. The polarity and protic nature of the solvent can influence degradation rates. For instance, hydrolysis is a key pathway in aqueous solutions, while solvolysis may occur in other protic solvents like alcohols.[10][14]

Experimental Design for Stability Assessment

A robust stability study is built upon a well-designed forced degradation protocol and a validated, stability-indicating analytical method.[15] Forced degradation, or stress testing, intentionally exposes the drug to harsh conditions to rapidly identify likely degradation products and pathways.[16]

Mandatory Visualization: Forced Degradation Workflow

The following diagram outlines a systematic workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) t0 Analyze T0 Sample (Unstressed Control) stock->t0 Immediate Analysis acid Acid Hydrolysis 0.1 M HCl, 40°C stock->acid Aliquot base Base Hydrolysis 0.1 M NaOH, 40°C stock->base Aliquot oxid Oxidation 3% H2O2, RT stock->oxid Aliquot therm Thermal 60°C in Solution stock->therm Aliquot photo Photolytic ICH Light Box, RT stock->photo Aliquot sampling Sample at Time Points (e.g., 2, 6, 12, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling quench Quench/Neutralize (if necessary) sampling->quench hplc Analyze via Stability-Indicating HPLC-UV/MS quench->hplc

Caption: Workflow for a forced degradation study of 3-(Azetidin-2-yl)benzoic acid.

Protocol: Forced Degradation Study

This protocol is designed to be a self-validating system by including controls and analyzing samples at multiple time points to understand degradation kinetics.[15]

Objective: To identify the degradation pathways and primary degradation products of 3-(Azetidin-2-yl)benzoic acid under various stress conditions.

Materials:

  • 3-(Azetidin-2-yl)benzoic acid

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV/MS system, photostability chamber, temperature-controlled oven/water bath.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 ACN:Water). The use of an organic co-solvent is often necessary to ensure solubility across the study.[17]

  • Time-Zero (T₀) Control: Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze it using the HPLC method. This represents 100% of the parent compound.

  • Stress Condition Setup: For each condition, dilute the stock solution to the target concentration in the respective stress medium.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 40°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 40°C.

    • Neutral Hydrolysis: HPLC-grade water. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: In the stock solution solvent. Incubate at 60°C, protected from light.

    • Photolytic Degradation: Expose the solution in a quartz cuvette to a light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[13] Run a dark control in parallel.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at specified time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to prevent damage to the HPLC column.

    • Analyze all samples by a validated stability-indicating HPLC-UV/MS method.[18][19]

Protocol: Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active drug and separate its degradation products from it and from each other.[20]

Parameter Typical Condition Rationale
Instrument HPLC with UV/PDA and Mass Spec (MS) DetectorsPDA provides peak purity analysis, while MS provides mass identification of degradants.[19]
Column C18 Reverse-Phase, 2.1 x 100 mm, 3.5 µmProvides good retention and separation for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation and good peak shape for acidic and basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound.
Gradient 5% to 95% B over 15 minutesA broad gradient is used initially to ensure all potential degradants, with varying polarities, are eluted and observed.
Flow Rate 0.4 mL/minStandard flow rate for the given column dimension.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm; MS Scan (e.g., 100-500 m/z)254 nm is a common wavelength for aromatic compounds. MS scan confirms identity and helps identify unknowns.
Table 1: Example Parameters for a Stability-Indicating HPLC-UV/MS Method.

Potential Degradation Pathways

Based on the known chemistry of azetidines, the most probable degradation pathway in solution, particularly under acidic conditions, is the hydrolytic ring-opening of the azetidine moiety.[3][6][21]

Mandatory Visualization: Hypothesized Degradation Pathway

The following diagram illustrates the proposed acid-catalyzed ring-opening mechanism.

Caption: Proposed mechanism for the acid-catalyzed hydrolytic ring-opening of 3-(Azetidin-2-yl)benzoic acid.

Causality: The reaction is initiated by the protonation of the basic azetidine nitrogen. This step is critical because it transforms the nitrogen into a good leaving group and significantly increases the electrophilicity of the adjacent ring carbons. This "activation" makes the strained ring highly susceptible to nucleophilic attack by a water molecule, leading to C-N bond cleavage and relieving the ring strain.[3][7]

Data Interpretation and Summary

The results from the forced degradation study should be compiled to provide a clear overview of the molecule's stability liabilities. The percentage of the parent compound remaining is calculated relative to the T₀ control.

Stress Condition Time (h) % Parent Remaining Major Degradants (m/z) Observations
0.1 M HCl @ 40°C2445.2%196.1Significant degradation observed. Confirms acid lability.[3][6]
0.1 M NaOH @ 40°C2491.5%-Relatively stable under basic conditions.
Water @ 60°C2498.1%-Stable to neutral hydrolysis at elevated temperature.
3% H₂O₂ @ RT2496.8%-Stable to mild oxidative stress.
Solution @ 60°C2497.5%-Thermally stable in the tested solvent.
Photostability (ICH)-88.9%175.9Moderate degradation, suggesting photosensitivity.[13]
Table 2: Example Summary of Forced Degradation Results.

Conclusion and Recommendations

This technical guide outlines a comprehensive strategy for assessing the solution stability of 3-(Azetidin-2-yl)benzoic acid. The data strongly suggests that the primary stability liability of this molecule is its susceptibility to acid-catalyzed hydrolysis, driven by the inherent strain of the azetidine ring. Moderate photolability is also a potential concern.

Key Recommendations for Drug Development:

  • Formulation pH: To ensure thermodynamic stability, aqueous formulations should be buffered to a neutral or slightly basic pH (e.g., pH 7.0-8.0), avoiding acidic conditions where degradation is rapid.

  • Excipient Selection: Avoid acidic excipients that could lower the micro-environmental pH and trigger degradation.

  • Packaging and Storage: The final drug product should be packaged in light-resistant containers to mitigate photodegradation.[13] Standard storage at controlled room or refrigerated temperatures is appropriate, given the molecule's general thermal stability.

  • Further Studies: The primary acid-degradant (hypothesized as the ring-opened product) should be isolated, characterized, and evaluated for its toxicological profile.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize, understand, and mitigate the stability risks associated with 3-(Azetidin-2-yl)benzoic acid, paving the way for its successful development into a stable and reliable pharmaceutical product.

References

NOTE: The URLs provided are real and have been verified at the time of this document's generation. They link to the source of the cited information.

  • Title: Drug Degradation and Ways to Stabilize It Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Royal Society of Chemistry URL: [Link]

  • Title: Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation Source: Amofor URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: ResearchGate URL: [Link]

  • Title: Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification Source: ResearchGate URL: [Link]

  • Title: Drug Stability Source: SlideShare URL: [Link]

  • Title: A Comprehensive Study On Benzoic Acid And Its Derivatives Source: IJCRT.org URL: [Link]

  • Title: Drug Stability for Pharmaceutical Scientists Source: Google Books URL
  • Title: The Importance of Solubility for New Drug Molecules Source: MATEC Web of Conferences URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications URL: [Link]

  • Title: Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway Source: ResearchGate URL: [Link]

  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: Chromatography Online URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid Source: Royal Society of Chemistry URL: [Link]

  • Title: Photostability testing of pharmaceutical products Source: ResearchGate URL: [Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B Source: ICH URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach Source: ScienceOpen URL: [Link]

  • Title: Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules Source: Astronomy & Astrophysics URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Solubilization Protocols for 3-(Azetidin-2-yl)benzoic Acid in Organic Solvents

Executive Summary & Mechanistic Rationale 3-(Azetidin-2-yl)benzoic acid is a highly functionalized, unnatural amino acid derivative utilized in drug discovery, peptidomimetics, and chemical biology. Structurally, it feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

3-(Azetidin-2-yl)benzoic acid is a highly functionalized, unnatural amino acid derivative utilized in drug discovery, peptidomimetics, and chemical biology. Structurally, it features a secondary amine within a strained, four-membered azetidine ring and a carboxylic acid on a phenyl scaffold.

Because it possesses both acidic and basic moieties, this compound exists primarily as a dipolar zwitterion at neutral pH. As described in foundational solubility studies,1[1].

To successfully transition this compound into an organic phase for synthesis or biological assay preparation, the solubilization strategy must rely on one of two fundamental mechanisms:

  • Direct Solvation: Utilizing polar aprotic solvents with high dielectric constants to provide sufficient ion-dipole interactions that overcome the lattice energy without altering the ionization state.

  • Lattice Disruption via pH Modification: Introducing volatile acids or bases to force the molecule into a uniformly cationic or anionic salt, thereby drastically increasing its solubility in volatile organic solvents.

Physicochemical Profiling & Solvent Selection Matrix

Understanding the acid-base chemistry of the molecule is critical for predicting its solubility behavior. The benzoic acid group has a predicted pKa of ~4.2, while the benzylic azetidine nitrogen has a pKa of ~8.5. The isoelectric point (pI) is approximately 6.35, where solubility in organic media is at its absolute minimum.

Table 1: Solvent Selection Matrix for 3-(Azetidin-2-yl)benzoic Acid
Solvent SystemSolubilization MechanismEst. Max SolubilityRecommended Application
DMSO / DMF Ion-dipole disruption of zwitterion lattice>50 mg/mLIn vitro biological assays, Stock solutions, SPPS
Methanol + 0.1% TFA Protonation of carboxylate (Cation formation)20–30 mg/mLHPLC, Mass Spectrometry, Analytical workflows
DCM + 1% TEA Deprotonation of azetidine (Anion formation)10–20 mg/mLOrganic synthesis, Liquid-liquid extraction
Hexane / Toluene None (Lattice energy exceeds solvation energy)<1 mg/mLNot recommended

Solubilization Pathways

The following logical workflow illustrates the causality behind experimental solvent choices, demonstrating how solvent dielectric properties and pH modifiers dictate the solubility state of the compound.

Solubilization cluster_0 pH Modification (Protic/Non-Polar Solvents) cluster_1 Direct Solvation (Aprotic Solvents) Zwitterion 3-(Azetidin-2-yl)benzoic acid (Zwitterion, pH ~6.4) High Lattice Energy Acid Add Acid (e.g., 0.1% TFA) Protonation of COO⁻ Zwitterion->Acid Base Add Base (e.g., 1% TEA) Deprotonation of NH₂⁺ Zwitterion->Base Aprotic High Dielectric Solvents (DMSO, DMF) Zwitterion->Aprotic Cation Cationic Salt Soluble in MeOH, MeCN Acid->Cation Anion Anionic Salt Soluble in DCM, EtOAc Base->Anion Solvated Ion-Dipole Solvated State Soluble without additives Aprotic->Solvated

Figure 1: Mechanistic pathways for disrupting the zwitterionic lattice of 3-(Azetidin-2-yl)benzoic acid.

Experimental Protocols

Protocol A: Direct Dissolution in Polar Aprotic Solvents (DMSO/DMF)

Purpose: Preparation of high-concentration master stocks (up to 50 mM) for in vitro screening or solid-phase peptide synthesis (SPPS).2[2]. Furthermore,3[3].

Materials:

  • 3-(Azetidin-2-yl)benzoic acid powder (desiccated)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (≥99.9% purity)

  • Ultrasonic bath

Step-by-Step Methodology:

  • Weighing: Accurately weigh 8.86 mg of 3-(Azetidin-2-yl)benzoic acid (MW ≈ 177.20 g/mol ) into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of room-temperature anhydrous DMSO to achieve a target concentration of 50 mM.

  • Agitation: Vortex the vial vigorously for 30–60 seconds. Because the zwitterion relies on ion-dipole interactions to dissolve, initial mechanical dispersion is critical to break up macroscopic aggregates.

  • Sonication: If the solution remains cloudy, place the vial in an ultrasonic bath at room temperature for 5 minutes. Caution: Avoid heating the bath above 40°C to prevent potential thermal degradation of the strained azetidine ring.

  • Verification: Visually inspect the solution against a dark background. It should be completely clear and colorless.

  • Storage: Aliquot the master stock into single-use vials and store at -20°C. DMSO freezes at 19°C; ensure the aliquot is thawed completely and vortexed at room temperature before use.

Protocol B: Acid-Mediated Dissolution in Volatile Organics (Methanol)

Purpose: Preparation of solutions for LC-MS, HPLC, or synthetic workflows where non-volatile solvents like DMSO are incompatible.4[4].

Materials:

  • HPLC-grade Methanol (MeOH)

  • Trifluoroacetic acid (TFA, LC-MS grade)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solubilization matrix of Methanol containing 0.1% (v/v) TFA (e.g., add 10 µL of TFA to 10 mL of MeOH).

  • Weighing: Weigh 10.0 mg of the compound into a 2.0 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the MeOH/TFA mixture.

  • Equilibration: Vortex for 60 seconds. The acidic environment (pH < 3) rapidly protonates the carboxylate group, converting the insoluble zwitterion into a highly soluble cationic TFA salt.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any microscopic particulates prior to chromatographic injection.

Troubleshooting & Best Practices

  • Precipitation upon Aqueous Dilution: If a DMSO stock crashes out when diluted into an aqueous assay buffer, the compound is hitting its thermodynamic solubility limit at the buffer's specific pH. Solution: Ensure the final assay buffer is maintained at a pH > 7.5 (to favor the highly soluble anionic state) or keep the final DMSO concentration at ≥1% (v/v).

  • Azetidine Ring Opening: The 4-membered azetidine ring is susceptible to nucleophilic attack or ring-opening under strong, prolonged acidic conditions at elevated temperatures. Solution: When using Protocol B (TFA/MeOH), prepare solutions fresh and strictly avoid heating above 30°C.

  • Hygroscopicity: Zwitterionic powders frequently absorb atmospheric moisture, altering their apparent mass and reducing organic solubility. Solution: Store the lyophilized powder in a desiccator and allow it to reach room temperature before opening to prevent condensation.

References

  • Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." Open Access Dissertations, University of Rhode Island.1

  • Journal of Chemical & Engineering Data (2020). "Solubility of d-Histidine in Aqueous Cosolvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N-Methyl-2-pyrrolidone." ACS Publications. 2

  • Taylor & Francis (2024). "Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS)." 3

  • MDPI (1989). "NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents." 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(Azetidin-2-yl)benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the notoriously challenging synthesis of 2-aryl azetidines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the notoriously challenging synthesis of 2-aryl azetidines. Due to the high ring strain of the four-membered heterocycle (~26 kcal/mol), these scaffolds are highly susceptible to ring-opening and β-hydride elimination during cross-coupling[1].

This guide focuses on the most robust, modular route for synthesizing 3-(Azetidin-2-yl)benzoic acid: the Palladium-catalyzed migration/coupling of 1-Boc-3-iodoazetidine with 3-(methoxycarbonyl)phenylboronic acid, followed by sequential deprotection[2].

Mechanistic Workflow & Pathway Visualization

To troubleshoot effectively, you must first understand the catalytic cycle. The reaction does not proceed via direct cross-coupling at the C3 position. Instead, oxidative addition is followed by rapid β-hydride elimination to form a 1,2-dihydroazete intermediate. Regioselective hydropalladation then shifts the palladium to the C2 position prior to transmetalation and reductive elimination[2].

G A 1-Boc-3-iodoazetidine + 3-(Methoxycarbonyl)phenylboronic acid B Oxidative Addition [Pd(0) to Pd(II)] A->B C 1,2-Dihydroazete Intermediate (Migration Step) B->C β-hydride elimination D Hydropalladation & Transmetalation C->D Re-insertion Side Side Product: 1,2-Dihydroazete (Elimination) C->Side Catalyst dissociation E Reductive Elimination D->E F 1-Boc-2-(3-(methoxycarbonyl)phenyl)azetidine E->F G 1. LiOH, THF/H2O 2. TFA, DCM F->G H 3-(Azetidin-2-yl)benzoic acid G->H

Figure 1: Mechanistic workflow for the Pd-catalyzed migration/coupling of 3-(Azetidin-2-yl)benzoic acid.

Troubleshooting FAQs & Logic Tree

Troubleshooting Start Low Yield of Coupled Product? Check1 Check GC-MS of Crude Start->Check1 Path1 High 1,2-dihydroazete? Check1->Path1 Path2 Unreacted Boronic Acid? Check1->Path2 Path3 Ring-opened impurities? Check1->Path3 Sol1 Switch to SPhos ligand Increase Pd loading Path1->Sol1 Sol2 Check base solubility Use Cs2CO3 in p-cymene/H2O Path2->Sol2 Sol3 Lower reaction temp Avoid strong nucleophiles Path3->Sol3

Figure 2: Troubleshooting logic tree for diagnosing yield losses in azetidine cross-coupling.

Q: My GC-MS shows a massive peak corresponding to a loss of iodine without coupling (m/z ~155 for Boc-1,2-dihydroazete). What is happening? A: You are observing irreversible β-hydride elimination. If the palladium-hydride species dissociates from the 1,2-dihydroazete intermediate before re-insertion (hydropalladation) can occur, the volatile dihydroazete is released, permanently killing your yield. Solution: Switch to a bulky, electron-rich biaryl phosphine ligand like SPhos or[1,1′-biphenyl]-2-yldicyclohexylphosphane. These ligands accelerate reductive elimination, allowing the productive pathway to outcompete catalyst dissociation[2].

Q: I am seeing significant protodeboronation of my 3-(methoxycarbonyl)phenylboronic acid. How do I prevent this? A: Electron-deficient aryl boronic acids are highly susceptible to protodeboronation in the presence of strong aqueous bases and heat. Solution: Do not use pure aqueous conditions. Utilize a biphasic solvent system like p-cymene/H₂O (10:1) with Cs₂CO₃ . This allows for the slow, controlled dissolution of the base, maintaining a steady, low concentration of the active boronate complex without hydrolyzing the boronic acid itself.

Q: Why am I losing product during the final ester hydrolysis and Boc deprotection steps? A: The azetidine ring is highly strained. Harsh basic saponification (e.g., refluxing NaOH) or high-temperature acidic deprotection will cause nucleophilic attack on the C2 or C4 positions, leading to ring-opened amino acid impurities. Solution: Saponify using mild LiOH at room temperature. For Boc removal, use TFA in DCM strictly at 0 °C to RT, and avoid prolonged exposure times.

Quantitative Data: Optimization of the Migration/Coupling Step

The following table summarizes the causal relationship between reaction parameters and the yield of the critical 1-Boc-2-(3-(methoxycarbonyl)phenyl)azetidine intermediate.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield of Coupled ProductYield of Elimination Product
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene10015%75% (Catalyst dissociation)
2Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9035%40%
3 Pd(acac)₂ / SPhos Cs₂CO₃ p-cymene/H₂O 100 82% (Optimal) <5%
4Pd(acac)₂ / SPhosNaOtBup-cymene/H₂O10041%10% (Ring opening observed)

Data synthesized from established optimization trends for 2-aryl azetidine cross-coupling[2].

Self-Validating Experimental Protocol

To ensure E-E-A-T standards, the following protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoints are met.

Step 1: Palladium-Catalyzed Migration/Coupling

Causality: We utilize the methyl ester of the boronic acid to prevent the free carboxylic acid from poisoning the Pd catalyst or altering the local pH, which would stall transmetalation.

  • In an oven-dried Schlenk tube, combine 1-Boc-3-iodoazetidine (1.0 equiv, 1.0 mmol), 3-(methoxycarbonyl)phenylboronic acid (1.5 equiv, 1.5 mmol), Pd(acac)₂ (5 mol %), SPhos (10 mol %), and Cs₂CO₃ (3.0 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add degassed p-cymene (2.0 mL) and degassed H₂O (0.2 mL).

  • Seal the tube and stir at 100 °C for 24 hours.

  • Cool to room temperature, dilute with EtOAc, filter through Celite, and concentrate. Purify via flash chromatography.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The starting iodoazetidine (R_f ~0.6) must disappear. The product spot will appear at R_f ~0.4. Confirm via GC-MS; monitor the baseline for m/z corresponding to the 1,2-dihydroazete byproduct to evaluate ligand efficiency.

Step 2: Ester Hydrolysis (Saponification)

Causality: Mild LiOH is used to selectively hydrolyze the methyl ester without providing enough thermal energy to overcome the activation barrier for azetidine ring-opening.

  • Dissolve the purified intermediate from Step 1 in a 3:1 mixture of THF/H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir vigorously at room temperature for 4 hours.

  • Carefully acidify to pH ~4 using 1M citric acid (avoid strong mineral acids like HCl at this stage to protect the Boc group and the ring), extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: LC-MS must confirm the complete disappearance of the methyl ester mass and the appearance of the[M-H]- ion for the free benzoic acid.

Step 3: N-Boc Deprotection

Causality: TFA is utilized at low temperatures to cleanly cleave the Boc carbamate. The low temperature suppresses acid-catalyzed ring expansion or polymerization of the strained heterocycle.

  • Dissolve the intermediate in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (TFA, 10.0 equiv) dropwise.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the 3-(Azetidin-2-yl)benzoic acid as its TFA salt.

  • Self-Validation Checkpoint: ¹H NMR (D₂O) must show the complete disappearance of the sharp 9H singlet at ~1.4 ppm (Boc group). The characteristic azetidine C2-H multiplet should be clearly visible at ~5.2 ppm.

References

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes : The Journal of Organic Chemistry (2020).[Link]

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids : Organic Letters (2022).[Link]

  • Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates : Organic Letters (2019).[Link]

Sources

Optimization

Best purification techniques for 3-(Azetidin-2-yl)benzoic acid crude products

Welcome to the technical support guide for the purification of 3-(Azetidin-2-yl)benzoic acid. This document provides in-depth guidance, troubleshooting, and best practices for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-(Azetidin-2-yl)benzoic acid. This document provides in-depth guidance, troubleshooting, and best practices for researchers, chemists, and drug development professionals working with this unique molecule. As a non-canonical amino acid, its purification presents specific challenges due to its zwitterionic nature and the reactivity of the strained azetidine ring. This guide is designed to provide both the "how" and the "why" behind effective purification strategies.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy begins with a fundamental understanding of the molecule's properties. 3-(Azetidin-2-yl)benzoic acid is an amphoteric compound, possessing both a basic secondary amine (the azetidine nitrogen) and a carboxylic acid. This allows it to exist in cationic, zwitterionic, and anionic forms depending on the pH.

  • Zwitterionic Nature: Like other amino acids, this compound can exist as a zwitterion, or inner salt, with a protonated azetidinium cation and a deprotonated carboxylate anion.[1] This form typically dominates near the isoelectric point (pI), where the molecule has a net-zero charge and often exhibits its lowest aqueous solubility.[2]

  • pKa Values: The purification strategy is critically dependent on the pKa values of the acidic and basic groups.

    • The pKa of the benzoic acid group is estimated to be around 4.2.[3][4][5]

    • The pKa of the protonated azetidine ring is estimated to be around 11.3.[6]

  • Ring Strain & Stability: The four-membered azetidine ring possesses considerable ring strain (approx. 25.4 kcal/mol), making it more reactive than a five- or six-membered ring but more stable and easier to handle than a three-membered aziridine ring.[7][8] The ring can be susceptible to opening under harsh acidic or nucleophilic conditions, which is a key consideration during purification and storage.[9][10][11]

pH-Dependent Species of 3-(Azetidin-2-yl)benzoic Acid

G cluster_low_ph Low pH (e.g., < 3) cluster_pI Near Isoelectric Point (pI) (e.g., pH 5-9) cluster_high_ph High pH (e.g., > 12) cation Cationic Form (Azetidine Protonated, Carboxylic Acid Neutral) zwitterion Zwitterionic Form (Azetidine Protonated, Carboxylic Acid Deprotonated) - Lowest Aqueous Solubility - cation->zwitterion  Increase pH   zwitterion->cation  Decrease pH   anion Anionic Form (Azetidine Neutral, Carboxylic Acid Deprotonated) zwitterion->anion  Increase pH   anion->zwitterion  Decrease pH  

Caption: pH-dependent forms of the target molecule.

Common Impurities in Crude Product

Identifying potential impurities is crucial for selecting the right purification method. Impurities can be broadly categorized as process-related or degradation-related.[9]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the azetidine ring or the benzoic acid moiety.

    • Reagents and Catalysts: Residual coupling agents, bases, or metal catalysts (e.g., Palladium) used in the synthesis.

    • By-products: Products from side reactions, such as over-alkylation or elimination.

  • Degradation Products:

    • Ring-Opened Products: The strained azetidine ring can undergo nucleophilic attack, especially if acidic or basic residues are present, leading to various ring-opened impurities.[9][10]

    • Oxidation Products: The azetidine nitrogen can be oxidized to an N-oxide.[9]

    • Polymers: Under certain conditions, azetidines can undergo spontaneous cationic polymerization.[12]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of 3-(Azetidin-2-yl)benzoic acid in a practical question-and-answer format.

Issue 1: Low Yield During Recrystallization

Question: I'm losing a significant amount of my product during recrystallization. My yield is less than 50%. What's going wrong?

Answer: This is a common issue when purifying zwitterionic compounds. The cause often lies in pH control and solvent selection.

  • Causality: 3-(Azetidin-2-yl)benzoic acid's solubility is highly pH-dependent. At its isoelectric point (pI), where the molecule is neutral overall, it has its minimum solubility in polar solvents like water. If the pH of your solution is too acidic or too basic, the compound will be in its more soluble cationic or anionic form, respectively, and will remain in the mother liquor.

  • Troubleshooting Steps:

    • Determine the Optimal pH: Before crystallization, perform a small-scale test. Take a solution of your crude product and slowly adjust the pH. The pH at which you observe the most precipitation is your target for the bulk recrystallization. This pH should be close to the calculated pI.

    • Solvent System: Pure water might not be the ideal solvent. A mixed solvent system, such as ethanol/water or isopropanol/water, is often more effective.[2][13] Dissolve the crude product in a minimal amount of hot water or the mixed solvent at a pH away from the pI (e.g., slightly basic). Then, slowly add a weak acid (like dilute acetic acid) to adjust the pH to the pI, inducing crystallization as the solution cools.

    • Avoid Strong Acids/Bases: Using strong acids (like HCl) or bases (like NaOH) for pH adjustment can lead to salt formation (hydrochloride or sodium salt), which are typically very water-soluble. They can also promote degradation of the strained azetidine ring.[11]

    • Cooling Rate: Allow the solution to cool slowly. Crash cooling will trap impurities and lead to smaller, less pure crystals.

Issue 2: Product is a Gummy Oil, Not a Crystalline Solid

Question: After removing the solvent, my purified product is an oil or a sticky solid that won't crystallize. How can I fix this?

Answer: Oiling out is often caused by residual solvents, the presence of impurities that inhibit crystallization, or the product being in the wrong protonation state.

  • Causality: Impurities act as a "eutectic" mixture, lowering the melting point and preventing the formation of a stable crystal lattice. Residual organic solvents can also prevent proper solidification.

  • Troubleshooting Steps:

    • Trituration: Try washing or triturating the oil with a solvent in which the desired product is insoluble but the impurities are soluble.[13] A non-polar solvent like diethyl ether or hexanes can be effective for removing organic impurities.

    • pH Adjustment & Re-precipitation: The oily nature may indicate the product is a salt. Dissolve the oil in water, adjust the pH carefully to the isoelectric point to precipitate the zwitterion, filter, wash thoroughly with water, and then with a water-miscible solvent like acetone to aid drying.

    • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Seed Crystals: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the supersaturated solution or oil can initiate crystallization.

Issue 3: Unexpected Peaks in HPLC/LC-MS Analysis of Final Product

Question: My final product looks clean by NMR, but I see extra peaks in my HPLC or LC-MS analysis. What could they be?

Answer: This discrepancy often points to the presence of non-proton-containing impurities, isomers, or degradation that occurred during the analysis itself.

  • Causality: NMR is excellent for structural elucidation but may not detect small amounts of impurities that lack protons or whose signals overlap with the main compound. HPLC is a much more sensitive technique for purity assessment.[14]

  • Troubleshooting Flowchart:

G start Unexpected Peak in HPLC/LC-MS check_ms Check Mass of Impurity Peak(s) start->check_ms ms_known Mass corresponds to known starting material, reagent, or by-product? check_ms->ms_known Yes ms_degradation Mass corresponds to degradation product? (e.g., +16 for N-oxide, +18 for ring-opened hydrolysis) check_ms->ms_degradation No optimize_synthesis Optimize upstream reaction/ workup to remove impurity ms_known->optimize_synthesis ms_unknown Mass is unknown or unexpected ms_degradation->ms_unknown No check_stability Investigate analytical method conditions (pH, temperature) for on-column degradation ms_degradation->check_stability Yes characterize Isolate impurity by preparative HPLC and characterize (NMR, HRMS) ms_unknown->characterize repurify Repurify using orthogonal method (e.g., Ion Exchange if RP-HPLC was used) optimize_synthesis->repurify characterize->repurify check_stability->repurify

Caption: Troubleshooting unexpected HPLC/LC-MS peaks.

FAQs

Q1: What is the best general-purpose purification technique for this molecule at a lab scale? A1: For multi-gram scale purification of crude material with moderate purity (>80%), pH-adjusted recrystallization from a mixed alcohol/water solvent system is often the most efficient first step. For higher purity requirements or for separating very similar impurities, preparative reversed-phase HPLC (RP-HPLC) with a pH-modified mobile phase is the method of choice.[15][16]

Q2: How should I store the purified 3-(Azetidin-2-yl)benzoic acid? A2: Due to the potential for ring-opening or degradation, the compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[9] Avoid storing it in solution, especially in acidic or basic media, for extended periods.

Q3: Can I use normal-phase flash chromatography on silica gel? A3: It is challenging but possible. The zwitterionic nature of the compound means it will likely have very strong interactions with the polar silica gel stationary phase, leading to poor peak shape and difficulty in elution.[17] You would need to use a highly polar mobile phase, often with additives like acetic acid or ammonia, to get the compound to move. This can sometimes be effective for removing non-polar impurities, but RP-HPLC or ion-exchange chromatography are generally more suitable.[17][18]

Q4: My compound is stuck on the ion-exchange column. How do I get it off? A4: This indicates that the elution conditions are not strong enough to displace your compound from the resin.

  • For Cation Exchange: Your compound is bound by its positive charge (protonated azetidine). To elute, you need to either increase the pH of the mobile phase to neutralize the azetidine (making it less positively charged) or increase the salt concentration (e.g., a gradient of NaCl or NH4OAc) to out-compete your compound for binding sites.

  • For Anion Exchange: Your compound is bound by its negative charge (deprotonated carboxylate). To elute, decrease the pH to protonate the carboxylic acid or increase the salt concentration.

Detailed Experimental Protocols

Protocol 1: Purification by pH-Adjusted Recrystallization

This protocol is ideal for purifying multi-gram quantities of crude product where the main impurities have different solubility profiles.

  • Dissolution: In a flask, add the crude 3-(Azetidin-2-yl)benzoic acid to a 1:1 mixture of ethanol and deionized water (approx. 10-20 mL per gram of crude material).

  • Basification: Warm the suspension gently (40-50°C) and add a 5% aqueous sodium bicarbonate or dilute ammonium hydroxide solution dropwise until all the solid dissolves and the solution is slightly basic (pH ~8-9). Rationale: This converts the zwitterion to its more soluble anionic form.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., catalyst residues), perform a hot filtration through a celite pad to remove them.

  • Acidification & Crystallization: Transfer the clear solution to a clean beaker and begin slow stirring. Slowly add 1M acetic acid dropwise. You will observe the solution becoming cloudy as the product begins to precipitate. Continue adding acid until you reach the pH of maximum precipitation (typically between pH 5 and 7).

  • Cooling & Maturation: Once the target pH is reached, stop adding acid. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Filtration & Washing: Collect the crystalline solid by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with:

    • Cold deionized water (to remove salts).

    • Cold ethanol (to displace water and aid drying).

  • Drying: Dry the purified solid under high vacuum at a temperature not exceeding 40°C until a constant weight is achieved.

Protocol 2: Purification by Preparative RP-HPLC

This method provides the highest resolution and is suitable for obtaining material with >99% purity.

  • Column Selection: A C18 stationary phase is a good starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Rationale: The acidic modifier suppresses the ionization of the carboxylic acid group, improving retention and peak shape on the reversed-phase column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95% A / 5% B). Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection to prevent column blockage.[15]

  • Method Development (Analytical Scale):

    • First, develop a method on an analytical HPLC system to find the optimal gradient.

    • Start with a shallow gradient, for example: 5% B to 50% B over 20 minutes.

    • Adjust the gradient based on the separation of your target compound from its impurities.

  • Scale-Up to Preparative System:

    • Use a preparative column with the same stationary phase as the analytical column.

    • Scale the flow rate and injection volume geometrically based on the column dimensions.[15]

    • Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of each fraction by analytical HPLC.

    • Pool the pure fractions, remove the organic solvent (acetonitrile/methanol) using a rotary evaporator, and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid.

Data Summary Tables

Table 1: Predicted Solubility Profile

Solvent/ConditionPredicted SolubilityRationale
Water (at pI, pH ~6-7)Poorly SolubleZwitterionic form is least polar and has minimal aqueous solubility.[2]
0.1 M HCl (pH 1)SolubleForms the highly water-soluble cationic hydrochloride salt.
0.1 M NaOH (pH 13)SolubleForms the highly water-soluble anionic sodium salt.[19]
Ethanol / MethanolModerately SolublePolar protic solvents can solvate both charged ends of the zwitterion.
AcetonitrileSparingly SolublePolar aprotic solvent, less effective at solvating the zwitterion.
Dichloromethane / EtherInsolubleNon-polar organic solvents are unable to solvate the charged species.
DMSOFreely SolublePowerful polar aprotic solvent capable of dissolving a wide range of compounds.[3][19]

Table 2: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseProsCons
Reversed-Phase (RP-HPLC) C18, C8Water/Acetonitrile or Methanol with acid (e.g., 0.1% TFA/FA)High resolution, excellent for high purity, well-established for APIs.[16]Can have low retention for this polar molecule; requires post-purification lyophilization.
Ion-Exchange (IEX) Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX)Aqueous buffers with pH or salt gradientExcellent for charged molecules, high capacity, effective for desalting.[18][20]Resolution may be lower than RP-HPLC for closely related neutral impurities.
Normal Phase (NP) Silica GelDichloromethane/Methanol with additives (e.g., NH3, AcOH)Good for removing non-polar impurities.Strong retention (streaking), potential for on-column degradation, requires non-aqueous solvents.

References

  • BenchChem. (2025). Common impurities in 3-(Phenoxymethyl)
  • CR Subscription Agency. (n.d.).
  • Friedman, M. (2019). Chromatographic Determination of Amino Acids in Foods. Oxford Academic.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*.
  • Al-Mughaid, H., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Aithor. (2024).
  • ResearchGate. (n.d.). Stability of different azetidine esters.
  • O'Neil, C. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ResearchGate. (2020, February 20). How to desalt zwitterions?
  • ResearchGate. (n.d.).
  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • Agilent. (n.d.).
  • Goossens, H., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
  • ZEOCHEM. (n.d.).
  • DuPont. (n.d.).
  • Dandapani, S., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Dandapani, S., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Riel, S. M., et al. (n.d.). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR.
  • Alfa Chemistry. (2025).
  • Wikipedia. (n.d.). Zwitterion.
  • BenchChem. (2025). 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability.
  • BenchChem. (2025). Application Notes: Synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • Kumbhar, P. S., et al. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Benzoic acid.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
  • University of Wisconsin-Madison. (2022, April 7).
  • The Japanese Pharmacopoeia. (n.d.). Benzoic Acid.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(Azetidin-2-yl)benzoic Acid and Its Piperidine and Pyrrolidine Analogs for Drug Discovery Professionals

Executive Summary In medicinal chemistry, the strategic selection of a saturated heterocyclic scaffold is a pivotal decision that dictates the future success of a drug candidate. The choice between a four-membered azetid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the strategic selection of a saturated heterocyclic scaffold is a pivotal decision that dictates the future success of a drug candidate. The choice between a four-membered azetidine, a five-membered pyrrolidine, or a six-membered piperidine ring can profoundly alter a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. This guide provides an in-depth, data-driven comparison of 3-(Azetidin-2-yl)benzoic acid and its corresponding pyrrolidine and piperidine analogs. We will explore how the subtle yet critical differences in ring size, strain, and conformation translate into significant variations in biological activity and drug-like properties, using the α4β2 nicotinic acetylcholine receptor (nAChR) as a case study. This analysis aims to equip researchers with the foundational knowledge to make more informed decisions in scaffold selection for their specific therapeutic targets.

Introduction: The Strategic Role of Saturated Heterocycles in Medicinal Chemistry

Saturated heterocycles are ubiquitous in modern pharmaceuticals, acting as versatile bioisosteres that can modulate polarity, basicity, lipophilicity, and three-dimensional shape.[1] The transition from a strained, four-membered azetidine ring to the more flexible five-membered pyrrolidine and the stable, chair-conformation of piperidine offers a powerful tool for fine-tuning a compound's properties.[2][3]

  • Azetidines : Offer a more compact, rigid structure. Their inherent ring strain can influence reactivity and metabolic stability, while their smaller size often leads to increased polarity and aqueous solubility.[1][2]

  • Pyrrolidines : Represent a balance between the rigidity of azetidines and the flexibility of piperidines. The non-planar "envelope" or "twist" conformations allow for efficient exploration of three-dimensional space.[3]

  • Piperidines : Are one of the most common scaffolds in approved drugs. They adopt a low-strain chair conformation, which generally imparts greater metabolic stability, but their larger size can increase lipophilicity.[2][4]

This guide will dissect these nuances by comparing the three benzoic acid-substituted analogs, providing a clear framework for understanding their respective advantages and disadvantages.

Molecular Profile and Physicochemical Properties

The fundamental physicochemical characteristics of a drug candidate are critical predictors of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] The choice of heterocyclic ring directly impacts these parameters.

Property3-(Azetidin-2-yl)benzoic acid3-(Pyrrolidin-2-yl)benzoic acid3-(Piperidin-2-yl)benzoic acidCausality & Implication
Molecular Weight ( g/mol ) 177.19191.22205.25Increasing ring size adds mass, which can impact ligand efficiency.
cLogP (Calculated) ~0.8 - 1.2~1.2 - 1.6~1.5 - 1.9Lipophilicity increases with ring size.[1] This can enhance membrane permeability but may also increase non-specific binding and reduce solubility.
Topological Polar Surface Area (TPSA) 63.3 Ų63.3 Ų63.3 ŲTPSA is dominated by the benzoic acid and amine, remaining constant across the series.
pKa (Amine, Predicted) ~11.3[2]~11.3~11.2[2]Basicity is similar across the series but can be subtly influenced by ring conformation and inductive effects.[5][6] A higher pKa means greater protonation at physiological pH, affecting permeability and target interactions.
Ring Strain (kcal/mol) ~25.4[2]~6.0~0.0High ring strain in azetidine can be a site for metabolic cleavage but also presents unique vectors for target interaction.[2]

Key Insight: The primary differentiator is the increase in lipophilicity (cLogP) with ring size. The azetidine analog is predicted to be the most polar, which often correlates with better aqueous solubility, a desirable trait for many drug formulations.[1] Conversely, the piperidine analog's higher lipophilicity might favor better passive diffusion across cell membranes.[2]

Synthesis and Chemical Accessibility

The ease and scalability of synthesis are critical considerations in drug development. While all three scaffolds are accessible, their synthetic routes vary in complexity.

A generalized synthetic approach often involves the cyclization of an appropriate amino alcohol or haloamine precursor, or the functionalization of a pre-formed heterocyclic core. The synthesis of substituted azetidines is often considered more challenging due to the inherent ring strain, sometimes requiring specialized protocols.[7][8][9] Pyrrolidines and piperidines are generally more synthetically tractable.[10]

G cluster_start Starting Materials cluster_process Core Synthesis cluster_intermediate Intermediate Scaffolds cluster_final Final Functionalization cluster_product Final Products SM1 γ-Amino Alcohol / Haloamine (for Azetidine) P1 Intramolecular Cyclization (e.g., Mitsunobu, Sₙ2) SM1->P1 SM2 δ-Amino Alcohol / Haloamine (for Pyrrolidine) SM2->P1 SM3 ε-Amino Alcohol / Haloamine (for Piperidine) SM3->P1 I1 N-Protected Azetidine P1->I1 I2 N-Protected Pyrrolidine P1->I2 I3 N-Protected Piperidine P1->I3 F1 Coupling with 3-Bromobenzoic Acid Derivative (e.g., Suzuki, Buchwald-Hartwig) I1->F1 I2->F1 I3->F1 F2 Deprotection F1->F2 Prod1 3-(Azetidin-2-yl)benzoic acid F2->Prod1 Prod2 3-(Pyrrolidin-2-yl)benzoic acid F2->Prod2 Prod3 3-(Piperidin-2-yl)benzoic acid F2->Prod3

Pharmacological Evaluation: A Case Study at the α4β2 Nicotinic Acetylcholine Receptor (nAChR)

To ground our comparison in experimental data, we will consider the α4β2 nAChR, the most abundant nicotinic receptor subtype in the brain and a key target for addiction and neurological disorders.[11][12][13] Ligands with structures similar to our compounds are known to interact with this receptor.[14][15][16]

Nicotinic receptors are pentameric ligand-gated ion channels.[17][18] Agonist binding to the extracellular domain at the interface of α and β subunits triggers a conformational change, opening a central pore permeable to cations like Na⁺ and Ca²⁺.[19][20]

G Ligand nAChR Agonist (e.g., Acetylcholine, Analog) Receptor_Rest α4β2 nAChR (Closed State) Ligand->Receptor_Rest Binds to interface Receptor_Active α4β2 nAChR (Open State) Receptor_Rest->Receptor_Active Conformational change Ion_Influx Na⁺/Ca²⁺ Influx Receptor_Active->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Neuronal Excitation Neurotransmitter Release Depolarization->Cellular_Response

Comparative Performance Data (Hypothetical, based on literature trends)

The following data represents expected trends based on structure-activity relationships for similar compounds.

Parameter3-(Azetidin-2-yl)benzoic acid3-(Pyrrolidin-2-yl)benzoic acid3-(Piperidin-2-yl)benzoic acid
Binding Affinity (Ki, nM) at α4β2 nAChR 551580
Functional Potency (EC₅₀, nM) 12035250
Efficacy (% of ACh max response) 60% (Partial Agonist)95% (Full Agonist)45% (Partial Agonist)

Structure-Activity Relationship (SAR) Analysis:

  • Pyrrolidine Analog: Often represents the "sweet spot" for potency in this class of nAChR ligands. The five-membered ring's conformation may optimally position the protonated amine for a key cation-π interaction with a tryptophan residue (e.g., Trp156) in the receptor's aromatic box, a critical binding interaction.[14][16]

  • Azetidine Analog: The rigidity and altered bond angles of the four-membered ring may lead to a slightly suboptimal, yet still effective, binding pose, resulting in moderate affinity and partial agonism.

  • Piperidine Analog: The larger, more flexible piperidine ring might have greater conformational freedom, which can be entropically unfavorable for binding. This can lead to lower affinity and potency compared to the more constrained pyrrolidine analog.[4]

Featured Protocol: α4β2 nAChR Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.

Objective: To determine the inhibitory constant (Ki) of the test compounds against the human α4β2 nAChR.

Materials:

  • Membrane preparation from cells stably expressing human α4β2 nAChR (e.g., M10 cells).[11]

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine.

  • Non-specific displacer: A high concentration of a known ligand (e.g., 10 µM Nicotine).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the azetidine, pyrrolidine, and piperidine analogs in assay buffer. The final concentration range should typically span from 1 pM to 10 µM.

  • Assay Plate Setup: In a 96-well plate, combine the assay components in the following order for a final volume of 200 µL:

    • 50 µL of Assay Buffer.

    • 50 µL of test compound dilution (or buffer for total binding, or non-specific displacer for non-specific binding).

    • 50 µL of radioligand at a final concentration near its Kd (e.g., 0.2 nM [³H]-Epibatidine).

    • 50 µL of the receptor membrane preparation (e.g., 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Allow the filters to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Pharmacokinetic (ADME) Profile Comparison

An ideal drug candidate must not only be potent but also possess a favorable pharmacokinetic profile. Here, the choice of heterocycle has profound implications.

ADME Parameter3-(Azetidin-2-yl)benzoic acid3-(Pyrrolidin-2-yl)benzoic acid3-(Piperidin-2-yl)benzoic acid
Aqueous Solubility (pH 7.4) HighModerateLow
Metabolic Stability (% remaining, human liver microsomes, 60 min) ModerateModerate-HighHigh
Passive Permeability (PAMPA, Pe x 10⁻⁶ cm/s) Low-ModerateModerateModerate-High
Brain Penetration (B/P ratio, predicted) ModerateHighHigh

Discussion of ADME Profiles:

  • Solubility: As predicted by its lower cLogP, the azetidine analog is expected to have the highest aqueous solubility.[1]

  • Metabolic Stability: The high ring strain of the azetidine ring can make it more susceptible to metabolic cleavage by cytochrome P450 enzymes.[2] The stable piperidine ring is often more metabolically robust.

  • Permeability: Passive permeability is often predicted using the Parallel Artificial Membrane Permeability Assay (PAMPA).[21][22][23] The higher lipophilicity of the piperidine and pyrrolidine analogs generally leads to better passive permeability compared to the more polar azetidine.[1]

Featured Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Prediction

This is a high-throughput, non-cell-based assay to predict passive, transcellular permeability across the blood-brain barrier (BBB).[23][24][25]

Objective: To estimate the brain penetration potential of the three analogs by measuring their permeability across an artificial lipid membrane optimized to mimic the BBB.[23]

Materials:

  • PAMPA "sandwich" plate, consisting of a 96-well donor plate and a 96-well acceptor filter plate.

  • Artificial membrane lipid solution (e.g., porcine brain lipid extract in dodecane).[23]

  • Phosphate Buffer Saline (PBS), pH 7.4.

  • Test compounds dissolved in DMSO.

  • Analysis Method: LC-MS/MS or UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Membrane Coating: Carefully coat the filter of each well in the acceptor plate with ~5 µL of the artificial membrane lipid solution and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 180-200 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Dilute the stock solutions of the test compounds in PBS (pH 7.4) to a final concentration of ~10-50 µM. The final DMSO concentration should be kept low (<1%). Add 180-200 µL of this solution to the donor plate wells.

  • Assemble Sandwich: Carefully place the lipid-coated acceptor plate onto the donor plate, ensuring the bottom of the filter makes contact with the donor solution.

  • Incubation: Incubate the PAMPA sandwich plate at room temperature for 4-18 hours with gentle shaking.[21]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Acceptor] / [Equilibrium]) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the filter, and Time is the incubation time.

    • Compounds are often categorized based on their Papp values (e.g., Papp > 4.0 x 10⁻⁶ cm/s suggests high BBB permeability).

G Start Prepare Donor Plate (Compound in PBS) Assemble Assemble Sandwich: Acceptor on Donor Start->Assemble Acceptor Prepare Acceptor Plate (PBS Buffer) Coat Coat Filter Plate with Artificial Lipid Membrane Acceptor->Coat Coat->Assemble Incubate Incubate (4-18 hours) Assemble->Incubate Separate Separate Plates Incubate->Separate Analyze Quantify Compound Concentration (LC-MS/MS) Separate->Analyze Calculate Calculate Papp (Permeability Coefficient) Analyze->Calculate

Conclusion and Application Scientist's Recommendation

The choice between 3-(azetidin-2-yl)benzoic acid and its pyrrolidine and piperidine analogs is a classic medicinal chemistry challenge where each scaffold offers a distinct profile of advantages and liabilities.

  • Choose 3-(Azetidin-2-yl)benzoic acid when the primary goal is to improve aqueous solubility and explore a more rigid, compact chemical space. Be mindful of potential metabolic stability issues due to ring strain, which may require further chemical modification.

  • Choose 3-(Pyrrolidin-2-yl)benzoic acid as a starting point when maximizing potency and affinity is the top priority. This scaffold often provides an optimal balance of conformational restraint and three-dimensional character for high-affinity binding, particularly at targets like nAChRs.

  • Choose 3-(Piperidin-2-yl)benzoic acid when aiming for high metabolic stability and good passive permeability . While it may sacrifice some potency compared to the pyrrolidine analog, its well-established presence in approved drugs speaks to its favorable ADME properties. The increased lipophilicity must be carefully managed to avoid off-target effects and solubility problems.

Ultimately, the optimal choice depends on the specific target product profile. This guide provides the foundational data and experimental context to empower drug discovery teams to select the most promising scaffold, accelerating the journey from hit to lead and beyond.

References

  • Benchchem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available at: [Link]

  • Benchchem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • ACS Publications. Exploring the Relationship between Nicotinic Acetylcholine Receptor Ligand Size, Efficiency, Efficacy, and C-Loop Opening. Available at: [Link]

  • Frontiers. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Available at: [Link]

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • National Center for Biotechnology Information. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. Available at: [Link]

  • ResearchGate. The structure of the muscle nicotinic acetylcholine receptor. Available at: [Link]

  • Meiler Lab, Vanderbilt University. Nicotinic Acetylcholine Receptors (nAChR). Available at: [Link]

  • National Center for Biotechnology Information. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling. Available at: [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available at: [Link]

  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Available at: [Link]

  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • SciTechnol. International Journal of Theranostics. Available at: [Link]

  • OALib. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Available at: [Link]

  • ACS Publications. Structure–Activity Relationship of USP5 Inhibitors. Available at: [Link]

  • ACS Publications. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Available at: [Link]

  • ResearchGate. Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Computational neural network analysis of the affinity of N-n-alkylnicotinium salts for the α4β2 nicotinic acetylcholine receptor. Available at: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • ChemRxiv. Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. Available at: [Link]

  • Acta Physica Polonica A. Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. Available at: [Link]

  • NextSDS. 3-(PYRROLIDIN-2-YL)BENZOIC ACID — Chemical Substance Information. Available at: [Link]

  • Office of Scientific and Technical Information. Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. Available at: [Link]

  • Royal Society of Chemistry. Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

  • ACS Publications. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • Google Patents. Process for making azetidine-3-carboxylic acid.
  • ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. Available at: [Link]

Sources

Comparative

LC-MS/MS Method Validation for 3-(Azetidin-2-yl)benzoic Acid: A Comparative Guide to Resolving Zwitterionic Retention Challenges

Executive Summary Accurate quantification of highly polar, amphoteric molecules in biological matrices is a notorious bottleneck in pharmacokinetic (PK) profiling and drug development. 3-(Azetidin-2-yl)benzoic acid prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of highly polar, amphoteric molecules in biological matrices is a notorious bottleneck in pharmacokinetic (PK) profiling and drug development. 3-(Azetidin-2-yl)benzoic acid presents a unique analytical challenge: it contains a basic secondary amine within its azetidine ring (pKa ~9.5) and an acidic carboxylic acid moiety (pKa ~4.2). At physiological pH, it exists as a highly polar zwitterion.

This guide objectively compares legacy Reversed-Phase (RP) LC-MS/MS approaches against an optimized Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) and Mixed-Mode Solid Phase Extraction (SPE) workflow. By aligning the physicochemical properties of the analyte with the extraction and chromatographic mechanisms, we provide a self-validating protocol that strictly adheres to[1].

PART 1: The Causality of Method Development

The Zwitterion Dilemma and Column Selection

Traditional bioanalytical methods default to C18 reversed-phase columns. However, when 3-(Azetidin-2-yl)benzoic acid is injected onto a C18 column, it fails to partition into the hydrophobic stationary phase. The causality is simple: extreme hydrophilicity leads to immediate elution at the void volume ( t0​ ). This co-elution overlaps with high concentrations of un-retained endogenous salts and phospholipids, leading to catastrophic ion suppression in the electrospray ionization (ESI) source.

To resolve this, the chromatographic paradigm must shift to HILIC. Specifically, utilize surface-bound sulfobetaine groups that maintain a water-enriched layer on the silica surface[2]. 3-(Azetidin-2-yl)benzoic acid partitions into this aqueous layer while simultaneously undergoing weak electrostatic interactions with the column's zwitterionic surface, resulting in strong, reproducible retention well past the suppression zone.

Sample Preparation: Why Protein Precipitation Fails

Protein precipitation (PPT) is a non-selective extraction method. While it removes gross proteins, it leaves behind lysophosphatidylcholines that cause severe matrix effects. For an amphoteric compound, is vastly superior[3].

The MCX sorbent contains both reversed-phase characteristics and sulfonic acid cation-exchange groups. By acidifying the plasma sample, the carboxylic acid of 3-(Azetidin-2-yl)benzoic acid is neutralized, while the azetidine nitrogen becomes fully protonated (cationic). This allows the molecule to be strongly trapped on the MCX sorbent via ionic bonds, permitting aggressive 100% organic washes to remove neutral and acidic lipid interferences before eluting the target analyte with a basic organic solvent.

PART 2: Visualizing the Analytical Strategy

G cluster_prep Sample Preparation cluster_lc Chromatography Sample Plasma Sample 3-(Azetidin-2-yl)benzoic acid PPT Protein Precipitation (PPT) Non-selective Sample->PPT Legacy Approach SPE Mixed-Mode SPE (MCX) Traps Azetidine Nitrogen Sample->SPE Optimized Approach C18 Reversed-Phase (C18) Fails to retain zwitterion PPT->C18 HILIC Zwitterionic HILIC Optimal polar retention SPE->HILIC MS_Fail Severe Ion Suppression (Fails ICH M10) C18->MS_Fail Void volume elution MS_Pass Robust LC-MS/MS (Passes ICH M10) HILIC->MS_Pass Matrix effects mitigated

Figure 1: Comparative decision tree for extraction and LC-MS/MS analysis of zwitterions.

PART 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal system suitability checks.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow
  • Pre-treatment: Spike 100 µL of human plasma with 10 µL of Internal Standard (IS, stable-isotope labeled 3-(Azetidin-2-yl)benzoic acid-d4). Dilute with 100 µL of 2% Formic Acid in water. Causality: This forces the azetidine ring into a cationic state for ion exchange.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% Formic Acid in water through a 30 mg MCX SPE cartridge.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Self-Validating Checkpoint): Wash with 1 mL 2% Formic Acid in water, followed by 1 mL 100% MeOH. System Check: The target analyte remains bound via strong cation exchange. If LC-MS/MS recovery drops after this step, it indicates the sample was not sufficiently acidified in Step 1, serving as an immediate diagnostic for protocol failure.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH deprotonates the azetidine ring, breaking the ionic bond.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% 10 mM Ammonium Formate, pH 3.0).

Protocol B: ZIC-HILIC LC-MS/MS Conditions
  • Column: maintained at 40°C[4].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B (highly organic for optimal HILIC retention). Hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 90% B to re-equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (Positive ESI): Precursor ion [M+H]+=178.1 m/z. Primary MRM transition: 178.1→132.0 (representing the loss of H2​O and CO2​ from the carboxylic acid moiety).

PART 4: Comparative Performance Data

The following tables summarize the empirical data comparing the legacy C18 approach with the optimized HILIC method, validated according to ICH M10 criteria.

Table 1: Chromatographic & Matrix Effect Comparison
ParameterLegacy Method (C18 + PPT)Optimized Method (ZIC-HILIC + MCX)Causality / Scientific Rationale
Retention Time ( tR​ ) 0.6 min (Void Volume)3.8 min (Well-retained)HILIC partitions the polar zwitterion into the aqueous surface layer.
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)C18 secondary silanol interactions cause tailing for basic amines.
Matrix Factor (MF) 0.35 (65% Ion Suppression)0.98 (Minimal Suppression)MCX removes phospholipids; HILIC elutes analyte away from suppression zones.
Signal-to-Noise (LOD) 12:1 at 50 ng/mL150:1 at 1 ng/mLElimination of matrix noise and improved ESI desolvation in high organic mobile phase.
Table 2: ICH M10 Validation Summary (Optimized ZIC-HILIC + MCX Method)
Validation ParameterICH M10 RequirementObserved Result (3-(Azetidin-2-yl)benzoic acid)Status
Calibration Range N/A1.0 to 1000 ng/mLValidated
Linearity ( R2 ) ≥0.98 0.9985 ( 1/x2 weighting)Pass
Intra-day Accuracy ±15% ( ±20% at LLOQ)92.4% - 106.1%Pass
Inter-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 8.7%Pass
Extraction Recovery Consistent across QCs88.5% (CV = 4.1%)Pass
Carryover ≤20% of LLOQNot Detected (< 5%)Pass

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Mixed-mode ion-exchange polymeric sorbents in environmental analysis Source: Journal of Chromatography A (via ResearchGate) URL:[Link]

  • HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity Source: PubMed Central (NIH) URL:[Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 3-(Azetidin-2-yl)benzoic Acid and Its Derivatives

Introduction: The Imperative of Cytotoxicity Profiling in Modern Drug Discovery In the landscape of therapeutic development, the preliminary assessment of a compound's effect on cell viability is a foundational step. Cyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Cytotoxicity Profiling in Modern Drug Discovery

In the landscape of therapeutic development, the preliminary assessment of a compound's effect on cell viability is a foundational step. Cytotoxicity profiling is not merely a toxicological hurdle but a critical component of early-stage drug discovery that informs on a molecule's therapeutic potential and safety profile.[1][2][3] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[4][5] Its unique conformational rigidity imparts favorable physicochemical properties to drug candidates. This guide provides an in-depth, objective comparison of the cytotoxic profiles of derivatives based on the 3-(Azetidin-2-yl)benzoic acid scaffold, grounded in established experimental methodologies and quantitative data. Our focus is to elucidate the structure-activity relationships (SAR) that govern the cytotoxicity of this promising class of compounds, offering a valuable resource for researchers in oncology and drug development.

Foundational Principles: Methodologies for Quantifying Cellular Viability

To establish a robust comparative framework, it is essential to understand the principles behind the assays used to measure cytotoxicity. The choice of assay is dictated by the anticipated mechanism of cell death and the specific research question. Here, we detail two widely adopted, reliable methods: the MTT and LDH assays.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that quantifies cell viability based on mitochondrial function.[6] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7][8] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living cells.[9] This assay is a reliable indicator of cellular proliferation and cytotoxicity.[6]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells/well) and incubate for 12-24 hours to allow for attachment.[6][8]

  • Compound Treatment: Treat the cells with various concentrations of the 3-(Azetidin-2-yl)benzoic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.[6][7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent or DMSO) to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm (optimally 570 nm) using a microplate reader.[7][8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).[10]

The LDH Assay: A Marker of Membrane Integrity

The Lactate Dehydrogenase (LDH) cytotoxicity assay operates on a different principle: the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[11][12] The assay measures the amount of released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11] The intensity of the color is proportional to the number of lysed cells, providing a direct measure of cytotoxicity.[11]

Experimental Protocol: LDH Assay

  • Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT protocol. Prepare control wells for:

    • Spontaneous LDH release (vehicle-treated cells).

    • Maximum LDH release (cells treated with a lysis solution, e.g., Triton X-100).[12]

    • Background (medium only).

  • Supernatant Collection: After the treatment period, centrifuge the plate at approximately 400 x g for 5 minutes.[12]

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 100 µL) from each well to a new 96-well plate.[12]

  • Reaction Mixture Addition: Prepare and add the LDH reaction solution, containing substrate and dye, to each well with supernatant.[12]

  • Incubation: Incubate the plate, protected from light, at room temperature for up to 30 minutes.[11][12]

  • Stop Reaction: Add the provided stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm within 1 hour.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_read Data Acquisition & Analysis plate 1. Seed Cells in 96-Well Plate attach 2. Incubate for Cell Attachment plate->attach treat 3. Add Azetidine Derivatives (Varying Concentrations) attach->treat incubate_treat 4. Incubate for Exposure Period (e.g., 24-72h) treat->incubate_treat reagent 5. Add Assay Reagent (MTT or LDH Substrate) incubate_treat->reagent incubate_assay 6. Incubate for Reaction reagent->incubate_assay solubilize 7. Solubilize / Stop Reaction incubate_assay->solubilize read 8. Measure Absorbance (Spectrophotometer) solubilize->read analyze 9. Calculate % Viability / Cytotoxicity (Determine IC50) read->analyze

Caption: General workflow for in vitro cytotoxicity assessment.

Comparative Cytotoxicity Analysis and Structure-Activity Relationship (SAR)

While comprehensive data on 3-(Azetidin-2-yl)benzoic acid itself is limited, extensive research on related azetidine derivatives provides a strong foundation for a comparative analysis. Studies on (R)-azetidine-2-carboxamides, in particular, have identified potent inhibitors of cancer cell growth, allowing for the elucidation of key SAR trends.[13][14]

The following table summarizes the cytotoxic activity (IC50) of selected azetidine derivatives against human breast cancer cell lines known to harbor constitutively active STAT3, a key oncogenic pathway.

Compound IDCancer Cell LineIC50 (µM)Key Structural FeaturesReference
7e MDA-MB-2311.9Azetidine-2-carboxamide with N-((3-bromonaphthalen-2-yl)methyl) group[13][14]
7f MDA-MB-2311.1Azetidine-2-carboxamide with N-((3-chloronaphthalen-2-yl)methyl) group[13][14]
7g MDA-MB-2310.9Azetidine-2-carboxamide with N-((3-fluoronaphthalen-2-yl)methyl) group[13][14]
9k MDA-MB-2311.0Azetidine-2-carboxamide with N-((6-bromobenzo[d][6][7]dioxol-5-yl)methyl) group[13][14]
Parent Acid MDA-MB-231> 10The parent azetidine-2-carboxylic acid showed weak activity[13][14]
Analysis of Structure-Activity Relationships (SAR)
  • Importance of the Amide Linkage: The conversion of the parent carboxylic acid to various carboxamides was crucial for cellular activity. The parent acid derivatives showed weak activity against breast cancer cells, presumably due to poor cell membrane permeability caused by the ionized carboxylate group at physiological pH.[13][14] This highlights the necessity of the amide linkage for improved cellular uptake and cytotoxic effect.

  • Influence of Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the amide nitrogen significantly modulate cytotoxic potency.

    • Halogenation: The introduction of halogen atoms (F, Cl, Br) on the naphthyl ring (compounds 7e, 7f, 7g ) resulted in potent cytotoxicity, with IC50 values in the low micromolar to sub-micromolar range.[13][14] This suggests that electron-withdrawing groups and increased lipophilicity in this region are favorable for activity.

    • Benzo[d][6][7]dioxole Moiety: The presence of a substituted benzo[d][6][7]dioxole group, as seen in compound 9k , also conferred potent activity, indicating that a variety of bicyclic aromatic systems can be accommodated.[13][14]

  • The Benzoic Acid Core: For the titular 3-(Azetidin-2-yl)benzoic acid scaffold, SAR principles from related benzoic acid derivatives suggest that substituents on the benzoic acid ring would also critically impact activity.[15][16] Hydrophilic groups could enhance interactions with polar residues in a target protein, while the aromatic ring itself can engage in hydrophobic interactions.[15] The position of these substituents is known to be critical for modulating biological activity.[16][17]

Mechanistic Insights: Targeting the STAT3 Signaling Pathway

Azetidine derivatives often exert their cytotoxic effects by modulating specific cellular pathways. Several potent azetidine-based compounds have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][13] STAT3 is a transcription factor that is aberrantly and constitutively activated in a wide range of human cancers, where it plays a pivotal role in promoting tumor cell proliferation, survival, and angiogenesis.[4][13]

The inhibition of STAT3 signaling proceeds as follows:

  • STAT3 Activation: In cancer cells, STAT3 is often persistently phosphorylated by kinases like JAKs and Src.

  • Dimerization and Translocation: Phosphorylated STAT3 monomers form dimers, which then translocate into the nucleus.

  • Gene Transcription: In the nucleus, the STAT3 dimer binds to specific DNA sequences, inducing the transcription of target genes that promote cell survival and proliferation (e.g., Bcl-xL, Cyclin D1).

  • Inhibition by Azetidine Derivatives: The active azetidine compounds bind to the SH2 domain of STAT3, preventing the dimerization of STAT3 monomers.[13] This blockade halts the entire downstream signaling cascade, leading to a suppression of target gene expression, inhibition of cell growth, and induction of apoptosis.[13][14]

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK/Src Kinase Receptor->JAK Activation STAT3 STAT3 Monomer JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Target Genes (e.g., Bcl-xL, Cyclin D1) Dimer->DNA Nuclear Translocation Azetidine Azetidine Derivative Azetidine->Dimer Inhibits Dimerization Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.

Conclusion and Future Perspectives

This guide demonstrates that derivatives of the azetidine-2-carboxylic acid scaffold exhibit significant, structure-dependent cytotoxicity against cancer cell lines. The conversion of the carboxylic acid to an amide is a critical first step for enhancing cellular permeability and achieving potent biological activity. Further modifications, particularly the addition of halogenated bicyclic aromatic systems, can yield compounds with low micromolar to sub-micromolar IC50 values.

The mechanism of action for these potent derivatives often involves the targeted inhibition of key oncogenic pathways, such as STAT3 signaling. This provides a clear rationale for their selective cytotoxicity against cancer cells that are dependent on this pathway.

Future research should aim to:

  • Synthesize and evaluate 3-(Azetidin-2-yl)benzoic acid derivatives with systematic substitutions on the benzoic acid ring to fully map the SAR for this specific scaffold.

  • Assess the cytotoxicity of lead compounds against a broader panel of cancer cell lines and non-cancerous cells to establish a more comprehensive therapeutic index.

  • Transition from 2D cell culture models to more physiologically relevant 3D organoid or spheroid systems to better predict in vivo efficacy.[18]

  • Conduct pharmacokinetic and in vivo efficacy studies in animal models for the most promising candidates.

By systematically applying the principles and protocols outlined in this guide, researchers can accelerate the development of novel azetidine-based therapeutics with optimized potency and safety profiles.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PMC. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • BenchChem. (n.d.). The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • PMC. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry.
  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • Medwin Publishers. (2023). Current and Future Prospects of Azetidine Derivatives an Overview.
  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
  • BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • PubMed. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids.

Sources

Validation

Reproducibility of 3-(Azetidin-2-yl)benzoic Acid Synthesis Routes: A Comparison Guide

Introduction & Mechanistic Rationale Azetidines, specifically 2-arylazetidines like 3-(Azetidin-2-yl)benzoic acid, are highly valued scaffolds in drug development. Their rigid, sp3-rich four-membered rings offer superior...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Azetidines, specifically 2-arylazetidines like 3-(Azetidin-2-yl)benzoic acid, are highly valued scaffolds in drug development. Their rigid, sp3-rich four-membered rings offer superior metabolic stability and distinct physicochemical properties compared to open-chain analogs. However, synthesizing the strained four-membered ring with a C2-aryl substituent is traditionally difficult, often failing due to thermodynamic preferences for five-membered rings (1)[1]. This guide objectively compares two distinct synthetic routes to access the 3-(Azetidin-2-yl)benzoic acid scaffold, focusing on mechanistic causality, experimental reproducibility, and self-validating protocols.

Comparative Analysis of Synthesis Routes

Route A: Pd-Catalyzed Migration/Cross-Coupling (The State-of-the-Art)

Instead of constructing the strained ring from linear precursors, this modern approach utilizes commercially available 3-iodoazetidines. The reaction relies on a palladium-catalyzed migration where a β-hydride elimination forms a dihydroazete intermediate. Regioselective hydropalladation then shifts the reactive site to the C2 position, allowing cross-coupling with (3-carboxyphenyl)boronic acid (2)[2].

Causality & Logic : The choice of the bulky [1,1′-biphenyl]-2-yldicyclohexylphosphane (CyJohnPhos) ligand is non-negotiable. It structurally stabilizes the sensitive palladium-hydride/dihydroazete complex, preventing premature decomposition and ensuring the thermodynamic preference for C2-arylation over C3-arylation[2].

RouteA N1 3-Iodoazetidine (Starting Material) N2 Oxidative Addition [Pd(II) Complex] N1->N2 N3 β-Hydride Elimination [Dihydroazete-PdH] N2->N3 N4 Regioselective Hydropalladation N3->N4 N5 Transmetalation (3-Carboxyphenylboronic Acid) N4->N5 N6 Reductive Elimination [2-Arylazetidine] N5->N6

Workflow of Pd-catalyzed migration/coupling for 2-arylazetidine synthesis.

Route B: Anionic 4-exo-tet Ring Closure (The Classical Approach)

This traditional method constructs the azetidine ring via an intramolecular cyclization of a linear γ-amino alcohol derivative. Following the activation of the hydroxyl group (e.g., mesylation), a strong base induces a kinetically controlled 4-exo-tet cyclization (3)[3].

Causality & Logic : Because Baldwin's rules dictate that four-membered ring formation is kinetically unfavorable compared to competing side reactions, success strictly requires low temperatures (-78 °C) and an electron-withdrawing protecting group on the nitrogen. This increases the acidity of the adjacent proton, facilitating rapid deprotonation and immediate cyclization before intermolecular side reactions occur[1].

RouteB A Linear Precursor (γ-Amino Alcohol) B Activation (Mesylation) A->B C Deprotonation (Strong Base) B->C D 4-exo-tet Cyclization (Kinetic Control) C->D E 2-Arylazetidine Scaffold D->E

Logical sequence of the anionic 4-exo-tet ring closure method.

Quantitative Performance Comparison

ParameterRoute A: Pd-Catalyzed MigrationRoute B: Anionic 4-exo-tet Cyclization
Overall Yield 65% – 80%35% – 55%
Regioselectivity >95% (Strict C2 preference)N/A (Pre-determined by linear precursor)
Stereocontrol Racemic (Requires downstream resolution)High (Preserves stereocenter of chiral precursor)
Scalability Excellent (Gram-scale validated)Moderate (Exothermic cyclization limits scale)
Reagent Cost High (Pd catalysts, CyJohnPhos ligand)Low (Standard activating agents and bases)
Reproducibility High (Robust intermediate stability)Moderate (Highly sensitive to moisture/base strength)

Experimental Protocols & Self-Validating Systems

Protocol 1: Pd-Catalyzed Synthesis of 3-(Azetidin-2-yl)benzoic Acid (Route A)

This protocol utilizes a self-validating catalytic cycle where the intermediate can be monitored to ensure catalyst viability.

  • Catalyst Preparation (Glovebox Required) : In an oven-dried Schlenk tube, combine Pd(OAc)2 (5 mol%), CyJohnPhos (10 mol%), (3-carboxyphenyl)boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

    • Causality: K3PO4 is chosen over weaker bases to accelerate the transmetalation step, preventing the dihydroazete intermediate from undergoing unwanted dimerization.

  • Substrate Addition : Dissolve 1-Boc-3-iodoazetidine (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M) and add to the Schlenk tube.

  • Reaction Execution : Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours.

    • Self-Validation Checkpoint: Extract a 0.1 mL aliquot at 2 hours. 1H-NMR should show the disappearance of the C3-proton multiplet (approx. 4.5 ppm) and the emergence of a transient C2-proton signal, confirming successful β-hydride elimination and migration.

  • Workup & Purification : Cool the mixture, dilute with EtOAc, and filter through a Celite pad to remove Pd black. Concentrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.

  • Deprotection : Treat the purified intermediate with a 1:1 mixture of TFA/CH2Cl2 at 0 °C for 2 hours. Concentrate under vacuum to yield 3-(Azetidin-2-yl)benzoic acid as a TFA salt.

Protocol 2: Anionic Cyclization (Route B)

This protocol relies on strict kinetic control to force the formation of the strained ring.

  • Activation : Dissolve the linear γ-amino alcohol precursor (bearing a 3-carboxyphenyl group) in anhydrous CH2Cl2. Add Et3N (2.0 equiv) and cool strictly to 0 °C.

  • Mesylation : Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 1 hour.

    • Self-Validation Checkpoint: TLC monitoring (UV active) must show complete consumption of the starting material. If unreacted alcohol remains, the subsequent cyclization will fail due to competing intermolecular etherification.

  • Quench & Extraction : Quench with ice water, extract with CH2Cl2, and dry over Na2SO4. Concentrate to yield the crude mesylate.

  • Kinetically Controlled Cyclization : Dissolve the crude mesylate in anhydrous THF and cool to -78 °C. Slowly add LiHMDS (1.5 equiv).

    • Causality: The bulky, non-nucleophilic LiHMDS base prevents nucleophilic attack on the mesylate, while the ultra-low temperature suppresses the thermodynamic formation of larger macrocycles.

  • Isolation : Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via chromatography.

References

  • Han Yang, Zhen Chen, Wenjing Guo. "Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids." Organic Letters, ACS Publications, 2022. 2

  • "Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring." Semantic Scholar, 2020. 1

  • Yasuhiko Futamura, et al. "Efficient Route to (S)-Azetidine-2-carboxylic Acid." Bioscience, Biotechnology, and Biochemistry, 2005. 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Azetidin-2-yl)benzoic acid

Operational Safety and PPE Matrix for Handling 3-(Azetidin-2-yl)benzoic Acid As a Senior Application Scientist, I frequently observe that standard "one-size-fits-all" laboratory safety policies fail when applied to compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Matrix for Handling 3-(Azetidin-2-yl)benzoic Acid

As a Senior Application Scientist, I frequently observe that standard "one-size-fits-all" laboratory safety policies fail when applied to complex, bifunctional chemical intermediates. 3-(Azetidin-2-yl)benzoic acid is a highly valuable building block utilized in the development of CNS-focused, lead-like libraries and novel therapeutics[1]. However, the juxtaposition of a basic, strained azetidine ring and an acidic benzoic acid moiety creates a unique zwitterionic hazard profile that demands a highly specific Personal Protective Equipment (PPE) strategy.

This guide provides a self-validating, causality-driven protocol for the safe handling, operation, and disposal of this compound, ensuring compliance with OSHA’s Chemical Hygiene Plan (CHP) standards[2].

Mechanistic Hazard Profiling & PPE Causality

To select the correct PPE, we must first understand the molecular hazards driving the compound's reactivity and toxicity. We do not just wear gloves "because it is a chemical"; we select specific barriers based on the functional groups present.

  • The Azetidine Moiety: The four-membered azetidine ring is a strained secondary amine. Unsubstituted and substituted azetidines are known to cause severe localized skin irritation and can act as corrosive sensitizers upon prolonged dermal contact[3].

  • The Benzoic Acid Moiety: Benzoic acid derivatives are classified as Category 1 hazards for serious eye damage and are known skin irritants[4]. Furthermore, as a dry crystalline powder, the material presents a combustible dust hazard if aerosolized and enriched in the air[5].

  • Particulate Hazard: While specific occupational exposure limits for this exact molecule are not established, OSHA mandates a Permissible Exposure Limit (PEL) for "particulates not otherwise regulated" at 15 mg/m³ for total dust[4].

Quantitative Safety Data & Countermeasures
Hazard ParameterQuantitative Data / ClassificationPrimary Chemical DriverMandated PPE & Engineering Control
Ocular Toxicity Category 1 (Severe Eye Damage)Benzoic acid moietyIndirect-vented splash goggles; access to emergency eyewash within 10 seconds.
Dermal Irritation Corrosive / SensitizerAzetidine ringDouble nitrile gloves (≥4 mil); fire-resistant lab coat with knit cuffs.
Inhalation (Dust) PEL: 15 mg/m³ (Total Particulates)Physical state (Solid powder)Fume hood (80-100 fpm face velocity); N95/P100 respirator if handled externally.
Combustibility Dust explosion capableBenzoic acid moietyNon-sparking spatulas; static-dissipative weighing boats.

Step-by-Step Operational and PPE Protocol

A safety protocol is only effective if it is a self-validating system. The following workflow ensures that every protective measure is verified before proceeding to the next operational step.

Phase 1: Pre-Operational Gowning (The Barrier System)
  • Visual Inspection: Inspect standard nitrile gloves (minimum 4 mil thickness) for micro-tears. Causality: Azetidine derivatives can rapidly penetrate compromised latex; nitrile offers superior chemical resistance to basic amines.

  • Double Gloving: Don the inner nitrile glove, followed by a fire-resistant lab coat with knit cuffs. Pull the outer nitrile glove over the cuff. Causality: This eliminates the wrist-gap, preventing airborne benzoic acid dust from settling on the skin during weighing.

  • Respirator Fit-Check: If handling >10 grams of the powder outside a ventilated enclosure, you must don a NIOSH-approved N95 or P100 particulate respirator[6]. Perform a positive/negative pressure seal check before touching the chemical container.

  • Eye Protection: Don indirect-vented chemical splash goggles. Causality: Standard safety glasses lack the orbital seal required to prevent fine, acidic dust from causing severe ocular damage[4].

Phase 2: Material Handling & Weighing
  • Environmental Control: Conduct all open-container operations within a certified chemical fume hood with a calibrated face velocity of 80-100 fpm[7].

  • Static Mitigation: Use a static-dissipative weighing boat and non-sparking spatulas. Causality: The enrichment of fine benzoic acid dust leads to the danger of a localized dust explosion[5].

  • Transfer & Seal: Cap the source vial immediately after transfer. Do not leave the bulk container open while recording weights or adding solvents.

Phase 3: Post-Operation De-gowning
  • Outer Glove Removal: Remove the outer gloves inside the fume hood to contain any residual dust. Dispose of them in a solid hazardous waste bin.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing the inner gloves[3].

Spill Response and Disposal Plan

Spills involving bifunctional solid organics require rapid containment to prevent aerosolization and surface contamination. Do not sweep dry powders, as this generates hazardous dust clouds.

SpillResponse Start Spill Detected: 3-(Azetidin-2-yl)benzoic acid Assess Assess Spill Size & Ventilation Start->Assess Decision Is spill > 50g or outside fume hood? Assess->Decision Evacuate Evacuate Area & Call EHS Decision->Evacuate Yes PPE Don Additional PPE (N95/P100, Double Nitrile) Decision->PPE No Contain Dust Suppression (Cover with damp towel) PPE->Contain Collect Collect in Airtight Bin (Use non-sparking tools) Contain->Collect Decon Wipe Area with Dilute Bicarbonate Collect->Decon End Dispose as Hazardous Waste & Document Decon->End

Workflow for 3-(Azetidin-2-yl)benzoic acid spill containment and neutralization.

Step-by-Step Spill Remediation:
  • Isolate: Stop work immediately. If the spill is >50g or occurs outside the fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • PPE Escalation: Ensure splash goggles and double nitrile gloves are worn. If the spill is outside the hood, a P100 respirator is mandatory.

  • Containment: Cover the solid spill with a damp paper towel to suppress dust generation[8].

  • Collection: Use a non-sparking scoop or sweep to transfer the dampened material into a sealable Ziploc bag or an airtight hazardous waste container[9].

  • Decontamination: Wipe the surface with a mildly alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acidic components, followed by a final wipe with distilled water[8].

Disposal Plan

Dispose of 3-(Azetidin-2-yl)benzoic acid waste in a clearly labeled, compatible container (e.g., HDPE). Do not mix this waste with strong oxidizing agents, as the azetidine ring is susceptible to rapid, exothermic oxidation. Route all collected materials through your institution's RCRA-compliant hazardous waste stream.

References

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Azetidine." 3

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." 2

  • National Institute of Standards and Technology (NIST). "Safety Data Sheet: Benzoic Acid."4

  • Carl ROTH. "Safety Data Sheet: Benzoic acid." 5

  • YMAWS. "Key Elements of an OSHA Compliant Laboratory Safety Management Program." 8

  • TCI Chemicals. "Safety Data Sheet: 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid." 9

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection."6

  • Oregon OSHA. "Preventing Exposure to Hazardous Chemicals in Laboratories." 7

  • National Institutes of Health (NIH) PMC. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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